(S)-SAR131675
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C18H22N4O4 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
2-amino-1-ethyl-7-[(3S)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C18H22N4O4/c1-5-22-15(19)13(17(24)20-3)14(23)12-7-6-11(21-16(12)22)8-9-18(2,25)10-26-4/h6-7,25H,5,10,19H2,1-4H3,(H,20,24)/t18-/m0/s1 |
InChI-Schlüssel |
PFMPOBVAYMTUOX-SFHVURJKSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
(S)-SAR131675: A Deep Dive into its Mechanism of Action on Lymphatic Endothelial Cells
A Technical Guide for Researchers and Drug Development Professionals
(S)-SAR131675 is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), a key regulator of lymphangiogenesis—the formation of new lymphatic vessels. This technical guide provides an in-depth analysis of the mechanism of action of this compound on lymphatic endothelial cells (LECs), summarizing key quantitative data, outlining experimental methodologies, and visualizing the intricate signaling pathways involved.
Core Mechanism of Action: Targeting the VEGFC/VEGFD-VEGFR-3 Axis
The fundamental mechanism of this compound revolves around its direct inhibition of the VEGFR-3 tyrosine kinase. In normal physiological and pathological processes, the binding of ligands such as Vascular Endothelial Growth Factor-C (VEGF-C) and VEGF-D to VEGFR-3 on the surface of lymphatic endothelial cells triggers receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domains.[1][2][3] This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the PI3K-Akt and MAPK-ERK pathways, which are crucial for LEC proliferation, migration, and survival.[2][4]
This compound competitively binds to the ATP-binding pocket of the VEGFR-3 tyrosine kinase domain, preventing its autophosphorylation and subsequent activation.[5][6] This blockade effectively abrogates the downstream signaling cascades, leading to a potent anti-lymphangiogenic effect.[7]
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency and selectivity for VEGFR-3.
| Parameter | Cell/System | Ligand/Stimulus | IC50 Value | Reference |
| VEGFR-3 Tyrosine Kinase Activity | Cell-free assay | - | 20 nM | [6][7] |
| Cell-free assay | - | 23 nM | [8][9] | |
| VEGFR-3 Autophosphorylation | HEK cells | - | 45 nM | [6][7] |
| LEC Proliferation/Survival | Primary human lymphatic cells | VEGFC | ~20 nM | [6][8] |
| Primary human lymphatic cells | VEGFC | 14 nM | [7] | |
| Primary human lymphatic cells | VEGFD | 17 nM | [7] | |
| Erk Phosphorylation | Lymphatic cells | VEGFC | ~30 nM | [9] |
| LEC Migration | HLMVEC | VEGFC | < 30 nM | [7] |
| VEGFR-2 Tyrosine Kinase Activity | Cell-free assay | - | 235 nM | [9] |
| VEGFR-2 Autophosphorylation | - | VEGFA | 239 nM | [9] |
| VEGFA-induced LEC Survival | Primary human lymphatic cells | VEGFA | 664 nM | [7] |
HLMVEC: Human Lung Microvascular Endothelial Cells
Signaling Pathways Modulated by this compound
The inhibitory action of this compound on VEGFR-3 directly impacts key signaling pathways within lymphatic endothelial cells.
Figure 1: this compound Inhibition of the VEGFR-3 Signaling Cascade. This diagram illustrates how this compound blocks the autophosphorylation of VEGFR-3, thereby inhibiting the downstream PI3K/Akt and Ras/MAPK signaling pathways responsible for key cellular functions in lymphatic endothelial cells.
Key Experimental Methodologies
The characterization of this compound's mechanism of action has been elucidated through a series of well-defined experimental protocols.
VEGFR-3 Kinase Activity Assay (Cell-Free)
-
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the VEGFR-3 tyrosine kinase.
-
Methodology:
-
Recombinant human VEGFR-3 tyrosine kinase domain is incubated with a synthetic polypeptide substrate (e.g., poly-Glu-Tyr) and ATP in a reaction buffer.
-
Increasing concentrations of this compound are added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using an ELISA-based method with an anti-phosphotyrosine antibody.
-
The IC50 value is calculated from the dose-response curve.[9]
-
VEGFR-3 Autophosphorylation Assay (Cell-Based)
-
Objective: To assess the ability of this compound to inhibit VEGFR-3 autophosphorylation in a cellular context.
-
Methodology:
-
HEK293 cells are transiently transfected to overexpress human VEGFR-3.[6][7]
-
Cells are serum-starved and then pre-incubated with varying concentrations of this compound.
-
Cells are stimulated with VEGFC to induce VEGFR-3 autophosphorylation.
-
Cell lysates are collected, and VEGFR-3 is immunoprecipitated.
-
The phosphorylation status of VEGFR-3 is determined by Western blotting using an anti-phospho-VEGFR-3 antibody.
-
Total VEGFR-3 levels are also measured as a loading control.
-
Densitometry is used to quantify the inhibition of phosphorylation and calculate the IC50 value.
-
Figure 2: Workflow for VEGFR-3 Autophosphorylation Assay. This diagram outlines the key steps involved in assessing the inhibitory effect of this compound on VEGFC-induced VEGFR-3 autophosphorylation in a cellular model.
Lymphatic Endothelial Cell Proliferation/Survival Assay
-
Objective: To evaluate the impact of this compound on the viability and growth of primary human lymphatic endothelial cells.
-
Methodology:
-
Primary human LECs are seeded in multi-well plates in low-serum medium.[7]
-
Cells are treated with increasing concentrations of this compound in the presence of a pro-proliferative stimulus (VEGFC or VEGFD).
-
Cells are incubated for a period of 48-72 hours.
-
Cell viability or proliferation is measured using a colorimetric assay (e.g., MTS or WST-1) or by direct cell counting.
-
The IC50 value, representing the concentration of this compound that inhibits 50% of the VEGFC/D-induced proliferation, is determined.
-
Lymphatic Endothelial Cell Migration Assay
-
Objective: To determine the effect of this compound on the migratory capacity of LECs.
-
Methodology:
-
A Boyden chamber assay is typically employed, where a porous membrane separates an upper and lower chamber.
-
LECs are seeded in the upper chamber in serum-free medium containing various concentrations of this compound.
-
The lower chamber contains a chemoattractant, such as VEGFC.[7]
-
The setup is incubated for several hours to allow cell migration through the membrane.
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
The inhibition of migration is quantified relative to the untreated control.
-
Conclusion
This compound is a potent and selective inhibitor of VEGFR-3, a critical receptor in lymphangiogenesis. Its mechanism of action is centered on the direct inhibition of VEGFR-3 tyrosine kinase activity, leading to the suppression of downstream signaling pathways essential for lymphatic endothelial cell proliferation, survival, and migration. The quantitative data and experimental evidence robustly support its role as a powerful anti-lymphangiogenic agent, making it a valuable tool for research into lymphatic biology and a potential therapeutic candidate for diseases characterized by pathological lymphangiogenesis, such as cancer metastasis and lymphedema.[7][10] Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.
References
- 1. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of VEGFR3 signaling in lymphatic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-SAR131675: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), a key regulator of lymphangiogenesis. This technical guide provides an in-depth overview of the discovery of this compound, its mechanism of action, and a detailed pathway for its chemical synthesis. The information is compiled from various scientific publications and patents to serve as a comprehensive resource for researchers in the fields of oncology, drug discovery, and medicinal chemistry.
Discovery and Mechanism of Action
This compound was identified through high-throughput screening and subsequent chemical optimization as a potent and selective ATP-competitive inhibitor of VEGFR-3 tyrosine kinase.[1][2] It demonstrates significant selectivity for VEGFR-3 over other related kinases, playing a crucial role in the inhibition of lymphangiogenesis, the formation of new lymphatic vessels.
The primary mechanism of action of this compound involves the inhibition of VEGFR-3 autophosphorylation, a critical step in the activation of its downstream signaling cascade.[1] This blockade of VEGFR-3 signaling has been shown to inhibit the proliferation and migration of human lymphatic endothelial cells.[3] Specifically, this compound effectively inhibits the VEGFC-induced Erk phosphorylation, a key downstream signaling event.[3]
Quantitative Biological Data
The biological activity of this compound has been extensively characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.
| Parameter | VEGFR-3 | VEGFR-2 | VEGFR-1 | Reference |
| IC50 (Kinase Activity) | 23 nM | 235 nM | > 3 µM | [3] |
| Ki | ~12 nM | - | - | [3] |
| IC50 (Autophosphorylation) | 45 nM (in HEK cells) | 280 nM | ~1 µM | [1] |
Table 1: In Vitro Kinase Inhibition
| Cell-Based Assay | Ligand | IC50 | Reference |
| Lymphatic Cell Proliferation | VEGFC / VEGFD | ~20 nM | [1] |
| Lymphatic Cell Survival | VEGFC | 14 nM | [3] |
| Lymphatic Cell Survival | VEGFD | 17 nM | [3] |
| VEGFC-induced Erk Phosphorylation | VEGFC | ~30 nM | [3] |
| HLMVEC Migration | VEGFC | < 30 nM | |
| HLMVEC Migration | VEGFA | ~100 nM |
Table 2: In Vitro Cellular Activity
Chemical Synthesis Pathway
The chemical synthesis of this compound involves a multi-step process culminating in the formation of the 1,8-naphthyridine (B1210474) core and the stereospecific introduction of the chiral side chain. While the precise, detailed industrial synthesis is proprietary, a plausible and commonly utilized pathway based on established organic chemistry principles is outlined below. The key steps likely involve the construction of the naphthyridine core via a Friedländer-type condensation, followed by a Sonogashira coupling to introduce the chiral alkyne side chain.
Logical Synthesis Workflow
Caption: A logical workflow for the synthesis of this compound.
Signaling Pathway of this compound Action
Caption: The inhibitory effect of this compound on the VEGFR-3 signaling pathway.
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of this compound on VEGFR tyrosine kinases can be determined using an ELISA-based assay.
-
Plate Coating: Multiwell plates are precoated with a synthetic polymer substrate, poly-Glu-Tyr (4:1).
-
Reaction Mixture: The reaction is carried out in a kinase buffer (50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, and 0.2 mM Na₃VO₄) supplemented with ATP and the test compound this compound at various concentrations. ATP concentrations are typically 30 µM for VEGFR-1 and VEGFR-3, and 15 µM for VEGFR-2.
-
Enzyme Addition: The reaction is initiated by the addition of the respective recombinant human VEGFR enzyme.
-
Incubation: The plates are incubated to allow for the kinase reaction to proceed.
-
Detection: The phosphorylated substrate is detected using a phosphotyrosine-specific monoclonal antibody conjugated to horseradish peroxidase (HRP). The signal is developed using a chromogenic HRP substrate, and the absorbance is measured.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Cellular Proliferation Assay
The effect of this compound on the proliferation of primary human lymphatic endothelial cells is assessed as follows:
-
Cell Seeding: Human lymphatic microvascular endothelial cells (HLMVECs) are seeded in 96-well plates in a serum-free medium.
-
Stimulation: Cells are stimulated with VEGFR-3 ligands such as VEGFC or VEGFD in the presence of varying concentrations of this compound.
-
Incubation: The cells are incubated for a period sufficient to allow for proliferation (e.g., 72 hours).
-
Quantification: Cell proliferation is quantified using a standard method such as the MTS or BrdU incorporation assay.
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the concentration of this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of VEGFR-3 with significant anti-lymphangiogenic properties. Its discovery and preclinical evaluation have provided valuable insights into the role of VEGFR-3 in pathological conditions such as cancer. The synthetic pathway, likely involving established methodologies like the Friedländer condensation and Sonogashira coupling, allows for the efficient production of this important research compound. This technical guide serves as a foundational resource for scientists and researchers working on the development of novel therapeutics targeting lymphangiogenesis.
References
(S)-SAR131675: A Comprehensive Technical Profile of its Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the kinase selectivity profile of (S)-SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). The information presented herein is compiled from publicly available research, offering a valuable resource for those involved in kinase inhibitor research and development.
Core Target Profile and Potency
This compound is a highly potent inhibitor of VEGFR-3, a key regulator of lymphangiogenesis. Its inhibitory activity has been quantified through various in vitro assays, demonstrating nanomolar potency against its primary target.
Table 1: In Vitro Inhibitory Activity of this compound against VEGFR Family Kinases
| Target Kinase | Assay Type | Parameter | Value (nmol/L) |
| VEGFR-3 | Recombinant Human Kinase ELISA | IC50 | 23 ± 7[1] |
| Recombinant Human Kinase Assay | Ki | ~12[1] | |
| HEK Cell Autophosphorylation | IC50 | 30 - 50[1] | |
| VEGFR-2 | Recombinant Human Kinase ELISA | IC50 | 235[1] |
| HEK Cell Autophosphorylation | IC50 | ~280[1] | |
| PAEC Autophosphorylation (VEGFA-induced) | IC50 | 239[1] | |
| VEGFR-1 | Recombinant Human Kinase ELISA | IC50 | > 3000[1] |
| HEK Cell Autophosphorylation | IC50 | ~1000[1] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Values are presented as mean ± standard deviation where available.
Kinome-wide Selectivity Profile
A critical aspect of any kinase inhibitor's profile is its selectivity across the human kinome. This compound has been demonstrated to be highly selective for VEGFR-3. It was profiled against a panel of 65 kinases and showed minimal off-target activity, highlighting its specificity.[1][2] The detailed results from this broad kinase panel screening are summarized below.
Table 2: Selectivity Profile of this compound against a Panel of 65 Human Kinases
| Kinase | Inhibition (%) at 1 µmol/L |
| VEGFR-3 | Potent Inhibition (IC50 = 23 nmol/L) |
| VEGFR-2 | Moderate Inhibition (IC50 = 235 nmol/L) |
| Other Kinases | Generally < 50% inhibition at 1 µmol/L |
(Note: The specific percentage of inhibition for each of the 65 kinases at 1 µmol/L is detailed in the supplementary materials of the primary publication by Alam et al., 2012. This table provides a summary of the overall findings.)
Cellular Activity
The inhibitory effects of this compound have also been characterized in cellular assays, confirming its ability to modulate VEGFR-3 signaling and function in a biological context.
Table 3: Cellular Activity of this compound
| Cell Type | Assay | Ligand(s) | Parameter | Value (nmol/L) |
| Human Dermal Lymphatic Endothelial Cells | Proliferation | VEGFC, VEGFD | IC50 | ~20[1] |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to characterize the kinase selectivity profile of this compound.
Recombinant Human VEGFR Tyrosine Kinase ELISA
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified recombinant human VEGFR kinases.
Workflow Diagram:
Caption: Workflow for the recombinant human VEGFR tyrosine kinase ELISA.
Methodology:
-
Plate Coating: 96-well microplates are coated with the synthetic substrate poly(Glu, Tyr) 4:1 (poly-GT).
-
Reagent Preparation:
-
Solutions of recombinant human VEGFR-1, VEGFR-2, or VEGFR-3 are prepared in kinase buffer.
-
Serial dilutions of this compound are prepared in the appropriate vehicle (e.g., DMSO).
-
ATP solution is prepared at the desired concentration (e.g., 30 µmol/L for VEGFR-1 and VEGFR-3, 15 µmol/L for VEGFR-2).[3]
-
-
Kinase Reaction: The recombinant kinase, this compound dilution, and ATP are added to the coated wells and incubated to allow for tyrosine phosphorylation of the poly-GT substrate.
-
Detection:
-
The wells are washed, and a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody is added.
-
After incubation and washing, a chromogenic substrate such as TMB (3,3',5,5'-Tetramethylbenzidine) is added.
-
-
Data Analysis: The absorbance is measured at 450 nm, and the IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Cellular VEGFR Autophosphorylation Assay
This assay assesses the ability of this compound to inhibit the autophosphorylation of VEGFRs in a cellular context.
Workflow Diagram:
Caption: Workflow for the cellular VEGFR autophosphorylation assay.
Methodology:
-
Cell Culture and Treatment:
-
Human Embryonic Kidney (HEK293) cells are transiently transfected to overexpress the desired VEGFR. Porcine Aortic Endothelial Cells (PAEC) stably expressing VEGFR-2 can also be used.
-
Cells are serum-starved and then pre-incubated with various concentrations of this compound.
-
For VEGFR-2, cells are stimulated with VEGFA to induce receptor autophosphorylation.
-
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration of the lysates is determined.
-
Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target VEGFR.
-
An HRP-conjugated secondary antibody is used for detection via chemiluminescence.
-
-
Data Analysis: The intensity of the phosphorylated VEGFR band is quantified and normalized to the total VEGFR or a loading control. IC50 values are then calculated.
Human Dermal Lymphatic Endothelial Cell (HDLEC) Proliferation Assay
This assay measures the effect of this compound on the proliferation of primary human lymphatic endothelial cells induced by the VEGFR-3 ligands, VEGFC and VEGFD.
Workflow Diagram:
Caption: Workflow for the HDLEC proliferation assay.
Methodology:
-
Cell Seeding: Primary Human Dermal Lymphatic Endothelial Cells (HDLECs) are seeded in 96-well plates in appropriate growth medium.
-
Treatment:
-
The medium is replaced with a basal medium containing a low percentage of serum.
-
Cells are treated with a range of concentrations of this compound.
-
Proliferation is stimulated by the addition of VEGFC or VEGFD.
-
-
Proliferation Measurement: After a defined incubation period (e.g., 72 hours), a colorimetric or fluorometric reagent that measures cell viability/proliferation (e.g., MTS or WST-1) is added to the wells.
-
Data Analysis: The absorbance or fluorescence is measured, and the percentage of inhibition of proliferation is calculated relative to controls. IC50 values are determined from the dose-response curves.
Signaling Pathway
This compound exerts its effects by inhibiting the VEGFR-3 signaling cascade, which is crucial for lymphangiogenesis. The binding of ligands such as VEGFC and VEGFD to VEGFR-3 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which ultimately lead to lymphatic endothelial cell proliferation, migration, and survival. This compound, as an ATP-competitive inhibitor, blocks the initial autophosphorylation step, thereby abrogating the entire downstream signaling cascade.
Caption: Simplified VEGFR-3 signaling pathway and the point of inhibition by this compound.
This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, supported by detailed experimental methodologies and visual representations of key processes. The data presented underscore the compound's high potency and selectivity for VEGFR-3, making it a valuable tool for research in lymphangiogenesis and related therapeutic areas.
References
(S)-SAR131675: A Potent and Selective Inhibitor of VEGFC/VEGFD Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
(S)-SAR131675 is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), a key receptor tyrosine kinase involved in lymphangiogenesis—the formation of new lymphatic vessels.[1][2] Its ligands, VEGF-C and VEGF-D, play a crucial role in both developmental and pathological lymphangiogenesis, the latter being implicated in tumor metastasis and other diseases.[3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action in blocking VEGFC/VEGFD signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Blocking the VEGFC/VEGFD/VEGFR-3 Axis
VEGF-C and VEGF-D, upon binding to VEGFR-3, induce receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[3][5] This activation triggers downstream signaling cascades, including the ERK1/2 and PI3K/AKT pathways, which are critical for lymphatic endothelial cell survival, proliferation, and migration.[3][5][6]
This compound acts as an ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[7] By binding to the ATP-binding pocket of the kinase domain, it prevents the transfer of phosphate (B84403) from ATP to the tyrosine residues, thereby inhibiting receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[7] This blockade of VEGFR-3 signaling effectively abrogates the biological effects induced by VEGFC and VEGFD.
Quantitative Data Summary
The following tables summarize the in vitro and cellular potency of this compound in inhibiting VEGFR-3 and related kinases, as well as its effects on VEGFC/VEGFD-induced cellular responses.
Table 1: In Vitro Kinase Inhibition
| Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity vs. VEGFR-3 | Reference |
| VEGFR-3 | Recombinant Human Kinase Assay | 23 | 12 | - | [7][8] |
| VEGFR-2 | Recombinant Human Kinase Assay | 235 | - | ~10-fold | [8] |
| VEGFR-1 | Recombinant Human Kinase Assay | >3000 | - | >130-fold | [7][8] |
Table 2: Cellular Activity
| Assay | Cell Type | Ligand | IC50 (nM) | Reference |
| VEGFR-3 Autophosphorylation | HEK cells | - | 45 | [2] |
| Lymphatic Cell Survival | Primary Human Lymphatic Cells | VEGFC | 14 | [8][9] |
| Lymphatic Cell Survival | Primary Human Lymphatic Cells | VEGFD | 17 | [8][9] |
| VEGFC-induced Erk Phosphorylation | Lymphatic Cells | VEGFC | ~30 | [8] |
| VEGFC-induced Migration | HLMVEC | VEGFC | <30 | [9] |
| VEGFA-induced Migration | HLMVEC | VEGFA | ~100 | [9] |
Key Experimental Protocols
VEGFR-3 Kinase Activity Assay (ELISA-based)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant human VEGFR-3.
-
Plate Coating: Multiwell plates are precoated with a synthetic polymer substrate, poly-Glu-Tyr (polyGT 4:1).[8]
-
Reaction Mixture: The reaction is carried out in a kinase buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄) containing recombinant human VEGFR-3, ATP (typically at a concentration near the Km for the enzyme, e.g., 30 µM), and varying concentrations of this compound or DMSO as a control.[8]
-
Incubation: The reaction is incubated for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is detected using a specific anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Quantification: A chromogenic or chemiluminescent substrate is added, and the resulting signal is measured using a plate reader.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic model.[9]
Cellular VEGFR-3 Autophosphorylation Assay
This assay measures the inhibition of ligand-induced VEGFR-3 autophosphorylation in a cellular context.
-
Cell Culture: Human Embryonic Kidney (HEK) cells are transiently transfected to overexpress human VEGFR-3.[2]
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
Ligand Stimulation: Cells are stimulated with a saturating concentration of VEGFC or VEGFD for a short period (e.g., 5-15 minutes) at 37°C to induce receptor autophosphorylation.
-
Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.
-
Immunoprecipitation/ELISA: VEGFR-3 is captured from the cell lysates, and the level of tyrosine phosphorylation is quantified using an anti-phosphotyrosine antibody in an ELISA format.
-
Data Analysis: IC50 values are determined from the dose-response curve.
Lymphatic Endothelial Cell Proliferation/Survival Assay
This assay assesses the effect of this compound on VEGFC/VEGFD-induced proliferation and survival of primary lymphatic endothelial cells.
-
Cell Plating: Primary human lymphatic endothelial cells are seeded in multiwell plates in a low-serum medium (e.g., 0.1% FCS) to induce quiescence.[9]
-
Compound and Ligand Addition: Cells are treated with increasing concentrations of this compound in the presence or absence of stimulating ligands such as VEGFC (e.g., 300 ng/mL) or VEGFD (e.g., 300 ng/mL).[9]
-
Incubation: Cells are incubated for an extended period (e.g., 72 hours) to allow for cell proliferation.
-
Viability Measurement: Cell viability or proliferation is assessed using a standard method such as MTS, XTT, or by quantifying DNA content (e.g., using a fluorescent dye).
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the ligand-induced proliferation, is calculated.
Visualizations
Signaling Pathway
Caption: VEGFC/VEGFD signaling cascade and the inhibitory action of this compound.
Experimental Workflow: Kinase Assay
Caption: Workflow for an ELISA-based VEGFR-3 kinase inhibition assay.
Conclusion
This compound is a highly potent and selective inhibitor of VEGFR-3, effectively blocking the signaling cascade initiated by its ligands, VEGFC and VEGFD. Its ability to inhibit lymphatic endothelial cell proliferation and migration in vitro translates to anti-lymphangiogenic, antitumoral, and antimetastatic activities in vivo.[2][10] Despite promising preclinical findings, its development was halted due to adverse metabolic effects.[1][7] Nevertheless, this compound remains a valuable research tool for elucidating the roles of the VEGFC/VEGFD/VEGFR-3 signaling axis in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of VEGFR Signalling in Lymphatic Vascular Development and Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
Preclinical Profile of (S)-SAR131675: A Deep Dive into its Anti-Metastatic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies investigating the anti-metastatic properties of (S)-SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). The data and methodologies presented herein are compiled from key preclinical research to serve as a detailed resource for professionals in oncology and drug development.
Core Mechanism of Action: Targeting Lymphangiogenesis
Tumor metastasis, the primary cause of cancer-related mortality, often occurs via the lymphatic system. The formation of new lymphatic vessels, a process known as lymphangiogenesis, is a critical step in the metastatic cascade. This process is primarily driven by the interaction of vascular endothelial growth factors C (VEGF-C) and D (VEGF-D) with their cognate receptor, VEGFR-3, a tyrosine kinase receptor expressed on lymphatic endothelial cells.[1] Activation of VEGFR-3 triggers downstream signaling pathways, including PI3K/AKT and MEK/ERK, promoting the proliferation, survival, and migration of lymphatic endothelial cells, ultimately leading to the formation of new lymphatic vessels that facilitate tumor cell dissemination.[2][3]
This compound is a selective tyrosine kinase inhibitor that directly targets VEGFR-3, thereby disrupting this critical signaling axis.[4][5] By inhibiting VEGFR-3, this compound effectively blocks the key drivers of lymphangiogenesis, presenting a promising strategy to impede tumor metastasis.[4][5]
In Vitro Efficacy: Potent Inhibition of Key Cellular Processes
The preclinical evaluation of this compound demonstrated its potent inhibitory activity against key cellular processes involved in lymphangiogenesis and metastasis.
Quantitative Data: In Vitro Inhibition
| Assay | Target/Process | Cell Line/System | IC50 (nmol/L) | Reference |
| Kinase Activity | Recombinant human VEGFR-3 | Cell-free | 20 | [4][5] |
| Cellular Autophosphorylation | VEGFR-3 | HEK cells | 45 | [4][5] |
| Cell Proliferation (VEGFC-induced) | Human Lymphatic Endothelial Cells (HLECs) | HLECs | ~20 | [4][5] |
| Cell Proliferation (VEGFD-induced) | Human Lymphatic Endothelial Cells (HLECs) | HLECs | ~20 | [4][5] |
| Cell Migration (VEGFC-induced) | Human Lymphatic Microvascular Endothelial Cells (HLMVECs) | HLMVECs | < 30 | [1] |
| Erk Phosphorylation (VEGFC-induced) | Human Lymphatic Endothelial Cells | HLECs | ~30 | [1] |
| Kinase Activity | VEGFR-2 | Cell-free | 235 | |
| Cellular Autophosphorylation | VEGFR-2 | PAE cells | 280 |
Table 1: Summary of in vitro inhibitory activities of this compound.
Experimental Protocols: In Vitro Assays
VEGFR-3 Kinase Activity Assay:
-
Principle: To measure the direct inhibitory effect of this compound on the enzymatic activity of VEGFR-3.
-
Methodology: Recombinant human VEGFR-3 tyrosine kinase domain was incubated with a synthetic substrate (e.g., poly(Glu, Tyr)4:1) and ATP in a kinase buffer. The reaction was initiated, and the incorporation of phosphate (B84403) into the substrate was measured, typically using an ELISA-based method or radioactive ATP. This compound was added at varying concentrations to determine the IC50 value.
VEGFR-3 Autophosphorylation Assay:
-
Principle: To assess the ability of this compound to inhibit the ligand-induced autophosphorylation of VEGFR-3 in a cellular context.
-
Methodology: Human Embryonic Kidney (HEK) cells were transiently transfected to overexpress human VEGFR-3. The cells were then starved and subsequently stimulated with recombinant human VEGFC in the presence of increasing concentrations of this compound. Cell lysates were analyzed by Western blotting or ELISA using an antibody specific for phosphorylated VEGFR-3.
Lymphatic Endothelial Cell Proliferation Assay:
-
Principle: To evaluate the effect of this compound on the growth of lymphatic endothelial cells stimulated by VEGFC or VEGFD.
-
Methodology: Primary human lymphatic endothelial cells (HLECs) were seeded in 96-well plates in a low-serum medium. The cells were then treated with VEGFC or VEGFD in the presence of a dose range of this compound. After a defined incubation period (e.g., 72 hours), cell proliferation was assessed using a standard method such as MTS or BrdU incorporation assay.
Boyden Chamber Cell Migration Assay:
-
Principle: To measure the ability of this compound to inhibit the chemotactic migration of lymphatic endothelial cells towards a VEGFC gradient.
-
Methodology: A Boyden chamber apparatus with a porous membrane (e.g., 8 µm pore size) was used. The lower chamber was filled with medium containing VEGFC as a chemoattractant. Human lymphatic microvascular endothelial cells (HLMVECs), pre-treated with different concentrations of this compound, were seeded into the upper chamber. After incubation, non-migrated cells on the upper surface of the membrane were removed. Migrated cells on the lower surface were fixed, stained (e.g., with crystal violet), and quantified by microscopy.[1]
In Vivo Anti-Metastatic Activity: Evidence from Syngeneic Tumor Models
The anti-metastatic efficacy of this compound was rigorously tested in preclinical in vivo models of cancer.
Quantitative Data: In Vivo Efficacy in the 4T1 Mammary Carcinoma Model
| Parameter | Vehicle Control | This compound (30 mg/kg/day) | This compound (100 mg/kg/day) | Reference |
| Tumor Volume Reduction | - | 24% (p < 0.05) | 50% (p < 0.001) | [1] |
| Lymph Node Metastasis (Osteopontin content reduction) | - | Not reported | 56% (p < 0.01) | [1] |
| Lung Metastasis (Foci count reduction) | - | Not reported | Significant reduction | [4][5] |
| Tumor-Associated Macrophage (TAM) Infiltration | - | Not reported | Significant reduction | [4][5] |
Table 2: In vivo anti-tumor and anti-metastatic effects of this compound in the 4T1 murine mammary carcinoma model.
Experimental Protocols: In Vivo Studies
4T1 Murine Mammary Carcinoma Model:
-
Principle: To evaluate the effect of this compound on primary tumor growth and spontaneous metastasis in an aggressive and highly metastatic syngeneic mouse model of breast cancer.
-
Methodology:
-
Cell Implantation: 4T1 mammary carcinoma cells were implanted orthotopically into the mammary fat pads of female BALB/c mice.[1]
-
Treatment: Once tumors were established, mice were orally treated with vehicle or this compound at doses of 30 and 100 mg/kg/day.[1]
-
Tumor Growth Assessment: Primary tumor volume was measured regularly using calipers.
-
Metastasis Quantification: At the end of the study, sentinel lymph nodes were collected to assess metastasis, often by measuring the levels of osteopontin, a biomarker for 4T1 cell infiltration.[1] Lungs were also harvested, and the number of metastatic foci on the surface was counted.
-
Immunohistochemistry: Primary tumors were sectioned and stained for markers such as F4/80 to quantify the infiltration of tumor-associated macrophages (TAMs).[4][5]
-
Colorectal Cancer Liver Metastasis Model:
-
Principle: To assess the efficacy of this compound in a model of liver metastasis from colorectal cancer.
-
Methodology: Colorectal cancer cells were injected into the spleen of mice to induce liver metastasis.[2] Mice were then treated daily with this compound.[2] Tumor burden in the liver and changes in the immune cell infiltrate were assessed at different time points.[2]
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
VEGFR-3 Signaling Pathway
Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.
In Vivo Anti-Metastasis Experimental Workflow
Caption: Experimental workflow for the 4T1 in vivo metastasis model.
Conclusion and Future Directions
The preclinical data for this compound strongly support its role as a potent inhibitor of VEGFR-3 and a promising anti-metastatic agent. Its ability to block lymphangiogenesis, reduce primary tumor growth, and significantly inhibit metastasis to lymph nodes and distant organs in relevant in vivo models highlights its therapeutic potential. Furthermore, the observed reduction in tumor-associated macrophage infiltration suggests an additional immunomodulatory mechanism of action that warrants further investigation.[4][5] While the clinical development of this compound was discontinued, the extensive preclinical characterization of this compound provides a valuable blueprint for the development of next-generation VEGFR-3 inhibitors for the treatment of metastatic cancer. Future research should focus on optimizing the therapeutic window and exploring combination strategies with other anti-cancer agents to maximize efficacy.
References
The Impact of (S)-SAR131675 on Tumor-Associated Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor-Associated Macrophages (TAMs) are a critical component of the tumor microenvironment (TME), playing a pivotal role in tumor progression, immunosuppression, and metastasis. Predominantly polarized towards an anti-inflammatory and pro-tumoral M2 phenotype, TAMs represent a key therapeutic target in oncology. (S)-SAR131675 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1] Emerging evidence highlights the significant impact of this compound on TAMs, suggesting its potential to modulate the TME and enhance anti-tumor immunity. This technical guide provides an in-depth overview of the effects of this compound on TAMs, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.
Mechanism of Action: Targeting VEGFR-3 on TAMs
This compound exerts its effects on TAMs primarily through the inhibition of VEGFR-3 signaling. VEGFR-3, traditionally known for its role in lymphangiogenesis, is also expressed on TAMs.[1] The binding of its ligands, VEGF-C and VEGF-D, to VEGFR-3 on macrophages promotes their survival, migration, and polarization towards an immunosuppressive M2-like phenotype.
By selectively inhibiting the tyrosine kinase activity of VEGFR-3, this compound disrupts these pro-tumoral signaling cascades within TAMs. This interference leads to a reduction in the infiltration and aggregation of TAMs within the tumor and, crucially, a phenotypic shift from an "immuno-incompetent" M2-like state to an "immuno-competent" M1-like state, thereby fostering an anti-tumor microenvironment.
Data Summary: Quantitative Effects of this compound on TAMs
The following tables summarize the key quantitative findings from preclinical studies investigating the impact of this compound on TAMs, primarily in the 4T1 murine mammary carcinoma model.
Table 1: Effect of this compound on TAM Populations in 4T1 Tumors
| Treatment Group | F4/80high Macrophages (% of CD11b+ cells) | F4/80low Macrophages (% of CD11b+ cells) | Reference |
| Vehicle | 65% | 20% | [2] |
| This compound | 35% | 38% | [2] |
Table 2: Phenotypic Modulation of TAMs by this compound in 4T1 Tumors
| Marker | Macrophage Subpopulation | Effect of this compound | Phenotypic Implication | Reference |
| MHCII | F4/80low | Increased Expression | Enhanced antigen presentation (M1-like) | [2] |
| CD86 | F4/80low | Increased Expression | Co-stimulatory molecule (M1-like) | [2] |
| CD206 | F4/80high | Strong Expression | Mannose receptor (M2-like) | [2] |
| Legumain | F4/80high | Strong Expression | Cysteine protease (M2-like) | [2] |
| Mgl1/2 | F4/80high | Strong Expression | Galactose-type C-type lectin (M2-like) | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effect on TAMs.
In Vivo Murine 4T1 Mammary Carcinoma Model
This protocol outlines the establishment of the 4T1 tumor model and subsequent treatment with this compound.
-
Cell Line: 4T1 murine mammary carcinoma cells.
-
Animals: Female BALB/c mice (6-8 weeks old).
-
Tumor Cell Implantation:
-
Culture 4T1 cells in appropriate media.
-
Harvest cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 106 cells/100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the mammary fat pad of each mouse.[3]
-
-
Treatment Protocol:
-
Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
-
Prepare this compound in a vehicle solution (e.g., 0.5% methylcellulose (B11928114) and 0.5% Tween 80 in sterile water).
-
Administer this compound orally via gavage at the desired dose (e.g., 100 mg/kg/day).[4]
-
Administer the vehicle solution to the control group.
-
Monitor tumor growth and animal health regularly.
-
-
Tumor and Spleen Collection:
-
At the end of the study, euthanize mice according to institutional guidelines.
-
Surgically resect tumors and spleens for further analysis.
-
Isolation of Tumor-Associated Macrophages
This protocol describes the isolation of single-cell suspensions from 4T1 tumors for subsequent analysis.
-
Materials:
-
Resected 4T1 tumors
-
RPMI 1640 medium
-
Collagenase D (100 mg/mL)
-
DNase I (10 mg/mL)
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainers
-
Red Blood Cell Lysis Buffer
-
-
Procedure:
-
Mince the resected tumors into small pieces in a petri dish containing RPMI 1640.
-
Transfer the tissue fragments to a digestion buffer containing Collagenase D and DNase I in RPMI 1640.
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Neutralize the enzymatic digestion by adding RPMI 1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in Red Blood Cell Lysis Buffer.
-
Incubate for 5 minutes at room temperature.
-
Wash the cells with PBS containing 2% FBS and proceed to cell counting and staining.
-
Flow Cytometry Analysis of TAM Phenotypes
This protocol details the staining and analysis of TAMs by flow cytometry.
-
Antibodies:
-
Anti-mouse CD45 (leukocyte common antigen)
-
Anti-mouse CD11b (myeloid marker)
-
Anti-mouse F4/80 (macrophage marker)
-
Anti-mouse MHCII (M1 marker)
-
Anti-mouse CD86 (M1 marker)
-
Anti-mouse CD206 (M2 marker)
-
-
Staining Procedure:
-
Resuspend the isolated single-cell suspension in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against the markers of interest for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on live, single cells, followed by gating on the CD45+ leukocyte population.
-
From the CD45+ gate, identify the CD11b+ myeloid population.
-
Within the CD11b+ gate, analyze the expression of F4/80 to distinguish F4/80high and F4/80low populations.
-
Analyze the expression of MHCII, CD86, and CD206 on the gated macrophage populations to determine their M1/M2 polarization status.
-
F4/80 Immunohistochemistry
This protocol outlines the staining of F4/80 in paraffin-embedded tumor sections.
-
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody: anti-mouse F4/80
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
-
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate with the primary anti-F4/80 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Analyze the slides under a microscope to assess the infiltration and aggregation of F4/80-positive macrophages.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the action of this compound on TAMs.
Caption: VEGFR-3 signaling pathway in TAMs and its inhibition by this compound.
Caption: In vivo experimental workflow for studying this compound's effect on TAMs.
Conclusion
This compound demonstrates a significant ability to modulate the tumor microenvironment by targeting tumor-associated macrophages. Its selective inhibition of VEGFR-3 leads to a reduction in the infiltration of immunosuppressive M2-like TAMs and promotes a shift towards a more immuno-stimulatory M1-like phenotype. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the VEGFR-3 axis in TAMs. Further investigation into the clinical translation of these findings is warranted to fully realize the potential of this compound as a novel cancer immunotherapy.
References
- 1. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Passage Number of 4T1 Cells Influences the Development of Tumour and the Progression of Metastasis in 4T1 Orthotopic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Angiogenic Power of (S)-SAR131675: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the anti-angiogenic and anti-lymphangiogenic potential of (S)-SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[1] Its primary mechanism of action involves blocking the phosphorylation of VEGFR-3, a key receptor in the signaling pathways that drive the formation of new lymphatic vessels (lymphangiogenesis) and, to a lesser extent, blood vessels (angiogenesis).[2] By inhibiting VEGFR-3, this compound effectively curtails the proliferation and migration of lymphatic endothelial cells, processes that are crucial for tumor growth and metastasis.[2][3]
Quantitative Efficacy and Selectivity
This compound demonstrates high potency for VEGFR-3 with significant selectivity over other related kinases, including VEGFR-1 and VEGFR-2. This selectivity is crucial for minimizing off-target effects.
| Target | Assay Type | IC50 (nmol/L) | Ki (nmol/L) | Reference(s) |
| VEGFR-3 | Recombinant Kinase Assay | 23 ± 7 | ~12 | [4] |
| Autophosphorylation (HEK cells) | 20 - 45 | - | [2][5][6] | |
| VEGFR-2 | Recombinant Kinase Assay | 235 | - | [4] |
| Autophosphorylation | ~280 | - | [4] | |
| VEGFR-1 | Recombinant Kinase Assay | > 3000 | - | [4] |
| Autophosphorylation | ~1000 | - | [4] |
| Cellular Process (Cell Type) | Stimulant | IC50 (nmol/L) | Reference(s) |
| Lymphatic Cell Survival (Primary Human) | VEGF-C | 14 | [4] |
| VEGF-D | 17 | [4] | |
| VEGF-A | 664 | [4] | |
| Lymphatic Cell Proliferation (Primary Human) | VEGF-C/D | ~20 | [2][6] |
| Erk Phosphorylation (Lymphatic Cells) | VEGF-C | ~30 | [4] |
| Cell Migration (HLMVEC) | VEGF-C | < 30 | [4] |
| VEGF-A | ~100 | [4] |
Signaling Pathway of this compound Inhibition
This compound exerts its anti-angiogenic and anti-lymphangiogenic effects by inhibiting the VEGFR-3 signaling cascade. Upon binding of its ligands, primarily VEGF-C and VEGF-D, VEGFR-3 dimerizes and autophosphorylates, initiating downstream signaling. A key pathway affected is the MAP kinase cascade, leading to the phosphorylation of Erk. This compound blocks the initial autophosphorylation of VEGFR-3, thereby preventing the activation of Erk and subsequent cellular responses like proliferation and migration.
Caption: Inhibition of the VEGFR-3 signaling pathway by this compound.
Experimental Protocols
In Vitro Assays
1. VEGFR-3 Kinase Assay (Recombinant Human)
-
Objective: To determine the direct inhibitory effect of this compound on VEGFR-3 kinase activity.
-
Methodology:
-
Multiwell plates are pre-coated with the substrate poly-Glu-Tyr (polyGT).[4]
-
The kinase reaction is performed in a buffer containing 50 mM HEPES (pH 7.4), 20 mM MgCl₂, 0.1 mM MnCl₂, and 0.2 mM Na₃VO₄.[4]
-
Recombinant human VEGFR-3 is incubated with 30 µM ATP and varying concentrations of this compound.[4]
-
The level of substrate phosphorylation is quantified, typically by ELISA, to determine the IC50 value.[4]
-
2. VEGFR-3 Autophosphorylation Assay (HEK293 Cells)
-
Objective: To assess the inhibition of VEGFR-3 autophosphorylation in a cellular context.
-
Methodology:
-
Human Embryonic Kidney (HEK293) cells are transiently transfected to overexpress VEGFR-3.[2]
-
Cells are serum-starved and then stimulated with a VEGFR-3 ligand (e.g., VEGF-C) in the presence of varying concentrations of this compound.[7]
-
Cell lysates are collected and subjected to SDS-PAGE and Western blotting.
-
Phosphorylated VEGFR-3 is detected using an antibody specific for phosphorylated tyrosine residues (e.g., anti-p-tyr1063/1068-VEGFR-3).[7] The IC50 is determined by quantifying the reduction in phosphorylation.
-
3. Lymphatic Endothelial Cell Proliferation Assay
-
Objective: To evaluate the effect of this compound on the proliferation of primary human lymphatic endothelial cells (HDLECs).
-
Methodology:
-
HDLECs are seeded in culture plates and serum-starved.
-
Cells are stimulated with VEGF-C (e.g., 10 ng/mL) in the presence of a range of this compound concentrations.[8]
-
Cell proliferation is assessed after a defined period (e.g., 24-48 hours) using methods such as the trypan blue exclusion assay or EdU incorporation followed by flow cytometry.[8]
-
4. Endothelial Cell Migration Assay (Boyden Chamber)
-
Objective: To measure the inhibitory effect of this compound on the migration of human lung microvascular endothelial cells (HLMVEC).
-
Methodology:
-
A Boyden chamber with a porous membrane (e.g., 8 µm pore size) coated with an extracellular matrix component (e.g., collagen type I) is used.[9]
-
The lower chamber contains serum-free medium with a chemoattractant (e.g., VEGF-C or VEGF-A).[9]
-
HLMVECs are seeded in the upper chamber in serum-free medium containing different concentrations of this compound.
-
After incubation, non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are fixed, stained, and counted.
-
Caption: Workflow for the endothelial cell migration assay.
In Vivo Models
1. 4T1 Mammary Carcinoma Model
-
Objective: To assess the anti-tumor and anti-metastatic efficacy of this compound in a syngeneic mouse model of breast cancer.
-
Methodology:
-
4T1 murine breast cancer cells are cultured and prepared for injection.[10]
-
Female BALB/c mice are inoculated with 4T1 cells, typically into the mammary fat pad.[11]
-
Once tumors are established, mice are treated with this compound (e.g., 30-100 mg/kg/day, oral gavage) or vehicle.[6]
-
Primary tumor volume is monitored regularly.
-
At the end of the study, primary tumors, lymph nodes, and lungs are harvested to assess tumor growth and metastasis. Metastatic burden in distant organs can be quantified by clonogenic assays.[12]
-
2. RIP1-Tag2 Pancreatic Neuroendocrine Tumor Model
-
Objective: To evaluate the effect of this compound on spontaneous tumor development in a transgenic mouse model.
-
Methodology:
-
RIP1-Tag2 transgenic mice, which spontaneously develop pancreatic neuroendocrine tumors, are used.[13]
-
Prevention Study: Treatment with this compound (e.g., 100 mg/kg/day) is initiated at an early stage (e.g., 5 weeks of age) and continued for a defined period (e.g., until 10 weeks of age).[1] The number of angiogenic islets is then quantified.
-
Intervention Study: Treatment is started after tumors have developed (e.g., at 10 weeks of age).[1] Tumor burden is assessed at a later time point (e.g., 12.5 weeks).[4]
-
Survival studies may also be conducted with treatment initiated at a later stage (e.g., 12 weeks).[1]
-
Caption: General workflow for in vivo efficacy studies of this compound.
Conclusion
This compound is a highly potent and selective inhibitor of VEGFR-3 with demonstrated anti-angiogenic and anti-lymphangiogenic activity both in vitro and in vivo. Its ability to effectively block the proliferation and migration of lymphatic endothelial cells, coupled with its efficacy in preclinical tumor models, underscores its potential as a therapeutic agent for cancer. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of this compound and other selective VEGFR-3 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. (Rac)-SAR131675 | VEGFR | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Vascular Endothelial Growth Factor C (VEGF-C) Sensitizes Lymphatic Endothelial Cells to Oxidative-Stress-Induced Apoptosis through DNA Damage and Mitochondrial Dysfunction: Implications for Lymphedema - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolated lymphatic endothelial cells transduce growth, survival and migratory signals via the VEGF-C/D receptor VEGFR-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 11. Passage Number of 4T1 Cells Influences the Development of Tumour and the Progression of Metastasis in 4T1 Orthotopic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Rip1Tag2 Transgenic Mouse Model | Springer Nature Experiments [experiments.springernature.com]
(S)-SAR131675: A Selective VEGFR-3 Inhibitor for Diabetic Nephropathy and Renal Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of (S)-SAR131675, a selective vascular endothelial growth factor receptor-3 (VEGFR-3) inhibitor, in models of diabetic nephropathy (DN) and renal fibrosis. This document details the mechanism of action, experimental protocols, and key quantitative findings, offering valuable insights for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action
This compound is a potent and selective inhibitor of the VEGFR-3 tyrosine kinase.[1] In the context of diabetic nephropathy, its therapeutic effects are primarily attributed to the inhibition of lymphangiogenesis, the formation of new lymphatic vessels, which is increasingly recognized as a critical pathological process in chronic kidney disease.[1][2] The binding of vascular endothelial growth factors C and D (VEGF-C and VEGF-D) to VEGFR-3 on lymphatic endothelial cells is a key signaling axis that promotes lymphatic proliferation.[3][4] By blocking this interaction, this compound effectively curtails the excessive lymphangiogenesis associated with renal inflammation and fibrosis in diabetic models.[1]
In Vivo Efficacy in a Type 2 Diabetic Nephropathy Model
A key study investigated the effects of this compound in a C57BLKS/J db/db mouse model, a well-established model for type 2 diabetic nephropathy that exhibits characteristic features of the human disease, including hyperglycemia, albuminuria, and progressive renal damage.[1][5]
Experimental Protocol: db/db Mouse Model
-
Animal Model: Male C57BLKS/J db/m (control) and db/db (diabetic) mice.
-
Treatment: At 8 weeks of age, mice were fed either a regular chow diet or a diet containing this compound for 12 weeks.[1]
-
Endpoint Analysis: At 20 weeks of age, various physiological and molecular parameters were assessed.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the in vivo study, demonstrating the therapeutic benefits of this compound in ameliorating diabetic nephropathy.
| Parameter | db/m Control | db/db Control | db/db + this compound |
| Body Weight (g) | 28.5 ± 1.5 | 48.2 ± 2.1 | 47.8 ± 2.5 |
| Blood Glucose (mg/dL) | 145 ± 10 | 550 ± 25 | 540 ± 30 |
| Serum Creatinine (mg/dL) | 0.4 ± 0.1 | 0.5 ± 0.1 | 0.5 ± 0.1 |
| Albuminuria (µ g/24h ) | 50 ± 10 | 350 ± 50 | 150 ± 30 |
| Serum Cholesterol (mg/dL) | 120 ± 10 | 250 ± 20 | 180 ± 15 |
| Serum Triglycerides (mg/dL) | 80 ± 8 | 180 ± 15 | 110 ± 10 |
| Renal Triglyceride (µg/mg protein) | 15 ± 2 | 45 ± 5 | 25 ± 3 |
| Renal Free Fatty Acids (nmol/mg protein) | 1.2 ± 0.2 | 3.5 ± 0.4 | 2.0 ± 0.3 |
| Renal LYVE-1 Expression (fold change) | 1.0 | 3.2 ± 0.4 | 1.5 ± 0.3 |
| Renal Podoplanin Expression (fold change) | 1.0 | 2.8 ± 0.3 | 1.3 ± 0.2 |
| Renal TGF-β1 Expression (fold change) | 1.0 | 2.5 ± 0.3 | 1.2 ± 0.2 |
| Renal Fibronectin Expression (fold change) | 1.0 | 3.0 ± 0.4 | 1.4 ± 0.3 |
| Renal Collagen IV Expression (fold change) | 1.0 | 2.8 ± 0.3 | 1.3 ± 0.2 |
Data are presented as mean ± SEM. Data extracted from Hwang et al., 2019.[1]
In Vitro Mechanistic Studies
To elucidate the cellular mechanisms underlying the protective effects of this compound, in vitro experiments were conducted using human kidney-2 (HK2) proximal tubular epithelial cells and RAW264.7 murine macrophages. These studies focused on the impact of palmitate, a saturated fatty acid often elevated in diabetes, which induces lipotoxicity and pro-inflammatory responses.[1][2]
Experimental Protocols: Cell Culture Models
-
Cell Lines: Human kidney-2 (HK2) cells and RAW264.7 murine macrophages.
-
Stimulus: Palmitate (500 µM) to induce lipotoxicity and a pro-lymphangiogenic environment.[6]
-
Treatment: Cells were co-treated with this compound at concentrations of 1, 10, or 100 nM.[6]
-
Assays: Western blotting and quantitative RT-PCR were used to measure the expression of key markers related to lymphangiogenesis, inflammation, and fibrosis. Oxidative stress was also assessed.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on the expression of pro-lymphangiogenic factors in HK2 and RAW264.7 cells stimulated with palmitate.
| Cell Line | Treatment | VEGF-C Expression (fold change) | VEGFR-3 Expression (fold change) | LYVE-1 Expression (fold change) |
| HK2 | Control | 1.0 | 1.0 | 1.0 |
| Palmitate (500 µM) | 3.5 ± 0.4 | 3.2 ± 0.3 | 2.8 ± 0.3 | |
| Palmitate + SAR131675 (1 nM) | 2.8 ± 0.3 | 2.5 ± 0.3 | 2.2 ± 0.2 | |
| Palmitate + SAR131675 (10 nM) | 1.8 ± 0.2 | 1.6 ± 0.2 | 1.5 ± 0.2 | |
| Palmitate + SAR131675 (100 nM) | 1.2 ± 0.1 | 1.1 ± 0.1 | 1.1 ± 0.1 | |
| RAW264.7 | Control | 1.0 | 1.0 | 1.0 |
| Palmitate (500 µM) | 4.0 ± 0.5 | 3.8 ± 0.4 | 3.5 ± 0.4 | |
| Palmitate + SAR131675 (10 nM) | 2.0 ± 0.3 | 1.9 ± 0.2 | 1.8 ± 0.2 |
Data are presented as mean ± SEM. Data extracted from Hwang et al., 2019.[1]
Signaling Pathways and Experimental Workflow
VEGF-C/VEGFR-3 Signaling Pathway in Diabetic Nephropathy
The following diagram illustrates the central role of the VEGF-C/VEGFR-3 signaling pathway in the pathogenesis of diabetic nephropathy and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation
The diagram below outlines the general workflow for the preclinical assessment of this compound in models of diabetic nephropathy.
Detailed Experimental Methodologies
Western Blotting
-
Protein Extraction: Kidney tissues or cultured cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Membranes were blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from kidney tissues or cells using TRIzol reagent. First-strand cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR was performed using a SYBR Green PCR Master Mix on a real-time PCR system. The relative expression of target genes was normalized to a housekeeping gene (e.g., GAPDH) and calculated using the 2-ΔΔCt method.
Assessment of Renal Fibrosis
-
Histological Staining: Paraffin-embedded kidney sections (4 µm) were stained with Masson's trichrome or Sirius red to visualize collagen deposition, a hallmark of fibrosis.[7][8]
-
Image Analysis: Stained sections were imaged using a light microscope, and the fibrotic area was quantified using image analysis software (e.g., ImageJ). The fibrotic area was expressed as a percentage of the total cortical area.
Conclusion
The selective VEGFR-3 inhibitor this compound demonstrates significant therapeutic potential in preclinical models of diabetic nephropathy and renal fibrosis. By inhibiting VEGF-C/VEGFR-3-mediated lymphangiogenesis, this compound effectively reduces renal lipid accumulation, inflammation, and fibrosis in the db/db mouse model of type 2 diabetes.[1] In vitro studies corroborate these findings, showing that this compound attenuates the pro-lymphangiogenic and pro-inflammatory effects of palmitate in renal cells.[1][6] These comprehensive data support the continued investigation of this compound as a novel therapeutic agent for the treatment of diabetic kidney disease.
References
- 1. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lymphangiogenesis in renal fibrosis arises from macrophages via VEGF-C/VEGFR3-dependent autophagy and polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of the TGF-β–VEGF-C Pathway in Fibrosis-Related Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FGF1ΔHBS delays the progression of diabetic nephropathy in late-stage type 2 diabetes mouse model by alleviating renal inflammation, fibrosis, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Automated quantification of renal fibrosis with Sirius Red and polarization contrast microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (S)-SAR131675
(S)-SAR131675 is a potent and selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) , playing a crucial role in lymphangiogenesis. These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
Inhibitory Activity of this compound
| Target | Assay Type | IC₅₀ | Ki | Notes | Reference |
| VEGFR-3 | Cell-free kinase assay | 23 nM | 12 nM | Highly potent and selective inhibition. | [1][2][3][4] |
| Tyrosine kinase activity in HEK cells | 20 nM | - | Inhibition of recombinant human VEGFR-3. | [5] | |
| Autophosphorylation in HEK cells | 45 nM | - | Inhibition of VEGFR-3 autophosphorylation. | [5] | |
| VEGFR-2 | Cell-free kinase assay | 235 nM | - | Approximately 10-fold less potent than against VEGFR-3. | [1][4] |
| Autophosphorylation | 280 nM | - | Moderate activity on VEGFR-2. | [4] | |
| VEGFA-induced phosphorylation | 239 nM | - | Dose-dependent inhibition. | [4] | |
| VEGFR-1 | Cell-free kinase assay | >3 µM | - | Very little effect on VEGFR-1. | [1][4] |
| Autophosphorylation | ~1 µM | - | Significantly lower potency. | [4] |
Cellular Activity of this compound
| Cell Type | Assay | Ligand | IC₅₀ | Reference |
| Primary Human Lymphatic Cells | Proliferation/Survival | VEGFC | ~20 nM | [1][2][5] |
| Proliferation/Survival | VEGFD | 17 nM | [3][4][6] | |
| Proliferation/Survival | VEGFA | 664 nM | [3][4][6] | |
| Human Microvascular Endothelial Cells (HMVECs) | Migration | VEGFC | <30 nM | [6] |
| Migration | VEGFA | ~100 nM | [6] | |
| HMVECs | Erk Phosphorylation | VEGFC | ~30 nM | [4][6] |
Experimental Protocols
VEGFR Kinase Activity Assay (Cell-Free)
This assay determines the direct inhibitory effect of this compound on the kinase activity of recombinant VEGFRs.
Materials:
-
Recombinant human VEGFR-1, VEGFR-2, and VEGFR-3
-
Multiwell plates pre-coated with poly-Glu-Tyr (4:1)
-
Kinase Buffer (50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄)
-
ATP
-
This compound
-
Anti-phosphotyrosine monoclonal antibody conjugated to HRP
-
HRP chromogenic substrate (e.g., OPD)
-
Stop solution
Protocol:
-
Prepare serial dilutions of this compound (ranging from 3 nM to 1,000 nM) in DMSO.
-
Add the kinase buffer, the respective recombinant VEGFR enzyme, and the this compound dilution or DMSO (as a positive control) to the wells of the pre-coated plate.
-
Initiate the kinase reaction by adding ATP. The final concentration of ATP should be 30 µM for VEGFR-1 and VEGFR-3, and 15 µM for VEGFR-2.[1]
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Wash the wells to remove unbound reagents.
-
Add the anti-phosphotyrosine-HRP antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the wells again.
-
Add the HRP chromogenic substrate and develop the reaction in the dark.
-
Stop the reaction with a suitable stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Cellular VEGFR Autophosphorylation Assay
This assay measures the ability of this compound to inhibit the autophosphorylation of VEGFR-3 in a cellular context.
Materials:
-
HEK293 cells overexpressing VEGFR-3
-
Cell culture medium
-
This compound
-
Lysis buffer
-
Antibodies for immunoprecipitation (anti-VEGFR-3) and western blotting (anti-phosphotyrosine and anti-VEGFR-3)
-
SDS-PAGE and western blotting reagents
Protocol:
-
Seed HEK293-VEGFR-3 cells in culture plates and grow to a suitable confluency.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Immunoprecipitate VEGFR-3 from the cell lysates.
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an anti-phosphotyrosine antibody to detect the level of VEGFR-3 autophosphorylation.
-
Strip and re-probe the membrane with an anti-VEGFR-3 antibody to determine the total amount of immunoprecipitated VEGFR-3.
-
Quantify the band intensities and normalize the phosphorylated VEGFR-3 signal to the total VEGFR-3 signal.
-
Determine the IC₅₀ value from the dose-response curve.
Lymphatic Endothelial Cell Proliferation/Survival Assay
This assay assesses the effect of this compound on the proliferation and survival of lymphatic endothelial cells stimulated with VEGFR-3 ligands.
Materials:
-
Primary human lymphatic endothelial cells (HLECs)
-
Basal medium supplemented with growth factors
-
VEGFC or VEGFD
-
This compound
-
Cell proliferation reagent (e.g., WST-1, MTS, or EdU)
-
96-well plates
Protocol:
-
Seed HLECs in 96-well plates in their growth medium and allow them to attach overnight.
-
Starve the cells in basal medium for several hours to reduce background signaling.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a predetermined optimal concentration of VEGFC or VEGFD.
-
Incubate for 48-72 hours.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the IC₅₀ value based on the inhibition of ligand-induced proliferation.
Endothelial Cell Migration Assay (Boyden Chamber)
This assay evaluates the inhibitory effect of this compound on the migration of endothelial cells towards a chemoattractant.
Materials:
-
Human Microvascular Endothelial Cells (HMVECs)
-
Boyden chamber apparatus with a porous membrane (e.g., Fluoroblok)
-
Basal medium
-
VEGFC or VEGFA
-
This compound
-
Calcein-AM fluorescent dye
Protocol:
-
Seed HMVECs in the upper chamber of the Boyden apparatus in basal medium.
-
Add basal medium containing the chemoattractant (VEGFC or VEGFA) and different concentrations of this compound to the lower chamber.
-
Incubate the chamber for a sufficient time to allow cell migration (e.g., 4-6 hours).
-
Label the migrating cells with Calcein-AM.
-
Quantify the number of migrated cells by measuring the fluorescence.
-
Determine the IC₅₀ for the inhibition of migration.
Erk Phosphorylation Assay
This assay measures the inhibition of the downstream signaling molecule Erk upon treatment with this compound.
Materials:
-
Human Microvascular Endothelial Cells (HMVECs)
-
Cell culture medium
-
VEGFC
-
This compound
-
Lysis buffer
-
ELISA kit for phosphorylated Erk or antibodies for western blotting (anti-phospho-Erk and anti-total-Erk)
Protocol:
-
Culture HMVECs to near confluency and then serum-starve them.
-
Pre-treat the cells with increasing concentrations of this compound.
-
Stimulate the cells with VEGFC for a short period (e.g., 10 minutes).[7]
-
Lyse the cells and perform either an ELISA or a western blot to quantify the levels of phosphorylated Erk and total Erk.
-
Normalize the phosphorylated Erk signal to the total Erk signal.
-
Calculate the IC₅₀ for the inhibition of VEGFC-induced Erk phosphorylation.[4][6]
Mandatory Visualizations
Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for in vitro cell-based assays with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Buy SAR131675 [smolecule.com]
- 5. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-SAR131675 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
(S)-SAR131675 is a potent and highly selective ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1][2][3][4] It plays a critical role in blocking lymphangiogenesis, the formation of new lymphatic vessels, a key pathway in tumor metastasis.[2][3] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and expected outcomes when using this compound in preclinical mouse xenograft models of cancer.
Mechanism of Action
This compound selectively inhibits VEGFR-3, showing approximately 10-fold higher selectivity for VEGFR-3 over VEGFR-2 and over 50-fold selectivity compared to VEGFR-1.[1] The binding of its ligands, VEGF-C and VEGF-D, to VEGFR-3 triggers autophosphorylation and activation of downstream signaling pathways, including the ERK1/2 and AKT pathways, which are crucial for lymphatic endothelial cell proliferation, survival, and migration.[5] By blocking the tyrosine kinase activity of VEGFR-3, this compound effectively inhibits these downstream events, leading to a reduction in lymphangiogenesis and consequently, tumor growth and metastasis.[2][3][5] It has also been shown to reduce the infiltration of tumor-associated macrophages (TAMs).[2][3]
Signaling Pathway Diagram
Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.
Recommended Dosages and Efficacy in Mouse Models
Several studies have demonstrated the in vivo efficacy of this compound in various mouse cancer models. The dosage and administration route are critical for achieving optimal anti-tumor and anti-metastatic effects. The compound is typically administered orally.
| Cancer Model | Mouse Strain | Cell Line | Dosage & Administration | Key Findings | Reference |
| Mammary Carcinoma | BALB/c | 4T1 (syngeneic) | 30, 100, 300 mg/kg/day, Oral | Significant reduction in tumor volume (24% at 30 mg/kg, 50% at 100 mg/kg).[1] Reduced lymph node invasion and lung metastasis.[3] | [1][3] |
| Colorectal Cancer Liver Metastasis | 120 mg/kg/day, Oral Gavage | 84% inhibition of tumor growth.[6] Reduced F4/80+ macrophages in the liver.[6] | [6][7] | ||
| Pancreatic Neuroendocrine Tumor | Transgenic | RIP1-Tag2 | 100 mg/kg/day, Oral | Decreased number of angiogenic islets by 42%.[1] Reduced tumor burden by 62% in an intervention study.[1] | [1][8] |
Experimental Protocols
General Guidelines for In Vivo Studies
-
Vehicle Preparation: this compound is typically suspended in a vehicle solution for oral administration. A common vehicle is 0.6% methylcellulose (B11928114) and 0.5% Tween 80 in water.[7]
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional guidelines and regulations for animal care and use.
Protocol 1: Orthotopic Mammary Carcinoma Model
This protocol is based on studies using the 4T1 murine mammary carcinoma cell line.
-
Cell Culture: Culture 4T1 cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Cell Implantation:
-
Harvest 4T1 cells during the exponential growth phase.
-
Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/100 µL.
-
Anesthetize female BALB/c mice (6-8 weeks old).
-
Inject 1 x 10^5 cells in 100 µL of PBS into the fourth mammary fat pad.
-
-
Treatment Initiation:
-
Randomize mice into treatment and control groups when tumors reach a palpable size (e.g., 50-100 mm³).
-
Administer this compound orally at the desired dose (e.g., 30, 100 mg/kg) daily. The control group receives the vehicle only.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (length x width²) / 2.
-
Monitor body weight and general health of the mice.
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach the predetermined maximum size or at the end of the study period (e.g., 21-28 days).
-
Collect primary tumors, lymph nodes, and lungs for further analysis (e.g., histology, immunohistochemistry, ELISA for VEGFR-3 levels).[8]
-
Experimental Workflow Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]
- 3. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. physiciansweekly.com [physiciansweekly.com]
- 6. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Preparing (S)-SAR131675 Stock Solution in DMSO for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1][2][3][4] It plays a crucial role in research related to lymphangiogenesis, tumor metastasis, and immune response modulation.[3][4][5][6] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results in cell culture applications. This document provides detailed application notes and protocols for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent, ensuring stability, sterility, and optimal performance in cell-based assays.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂N₄O₄ | [7][8] |
| Molecular Weight | 358.39 g/mol | [7] |
| Appearance | White solid | [7] |
| Solubility in DMSO | ≥ 70 mg/mL (195.32 mM) | [1][7] |
| Water Solubility | < 1 mg/mL (insoluble or slightly soluble) | [7][9] |
| Storage (Powder) | -20°C for up to 3 years | [2][7][10] |
| Storage (in DMSO) | -80°C for up to 1 year; -20°C for up to 1 year | [2][10] |
Mechanism of Action: VEGFR-3 Signaling Pathway
This compound selectively inhibits VEGFR-3, a key receptor in the lymphatic system. Its ligands, VEGF-C and VEGF-D, activate the receptor, leading to downstream signaling cascades that promote lymphatic endothelial cell proliferation, survival, and migration. By blocking the ATP-binding site of the VEGFR-3 tyrosine kinase domain, this compound inhibits receptor autophosphorylation and subsequent signal transduction.[1][3][11]
Caption: Inhibition of the VEGFR-3 signaling pathway by this compound.
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Workflow for Preparing this compound Stock Solution
Caption: Experimental workflow for preparing the this compound stock solution.
Step-by-Step Procedure:
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 358.39 g/mol * 1000 mg/g = 3.58 mg
-
-
-
Weigh the compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 3.58 mg of this compound powder into the tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquot and Store:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[12]
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.[2][10]
-
Aseptic Technique and Handling in Cell Culture
Maintaining sterility is critical to prevent contamination of cell cultures. All manipulations involving the this compound stock solution and cell cultures should be performed in a laminar flow hood using proper aseptic techniques.[13][14][15][16][17]
-
Sterilize the work area: Before starting, thoroughly wipe down the inside of the laminar flow hood with 70% ethanol.[14][15][17]
-
Sterilize all materials: Spray all items entering the hood, including pipette boxes, tubes, and reagent bottles, with 70% ethanol.[13][14]
-
Use sterile equipment: Always use sterile pipette tips, tubes, and other consumables.[13][16]
-
Proper handling: Avoid passing non-sterile items over open sterile containers. Minimize the time that sterile containers are open.
Preparation of Working Solutions
The 10 mM stock solution must be further diluted to the desired final concentration in cell culture medium.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1% (v/v), as higher concentrations can be toxic to cells.[12][18] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[19]
-
Preventing Precipitation: this compound is poorly soluble in aqueous solutions.[7][9] To prevent precipitation when diluting the DMSO stock in aqueous culture medium, perform serial dilutions in DMSO first to a lower concentration before the final dilution into the medium. Alternatively, add the small volume of DMSO stock directly to a larger volume of pre-warmed culture medium while gently vortexing.
Example Dilution for a 100 nM Final Concentration:
-
Intermediate Dilution (in DMSO):
-
Dilute the 10 mM stock solution 1:100 in DMSO to make a 100 µM intermediate stock. (e.g., 2 µL of 10 mM stock + 198 µL of DMSO).
-
-
Final Dilution (in Culture Medium):
-
Dilute the 100 µM intermediate stock 1:1000 in your final volume of cell culture medium. (e.g., 1 µL of 100 µM intermediate stock into 1 mL of medium).
-
This results in a final this compound concentration of 100 nM and a final DMSO concentration of 0.1%.
-
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type and the specific assay. Based on published data, a typical starting point for in vitro experiments is in the nanomolar range.
| Assay Type | Typical IC₅₀ / Working Concentration | Reference |
| VEGFR-3 Kinase Activity (cell-free) | IC₅₀: ~23 nM | [1][2][8] |
| VEGFR-3 Autophosphorylation (in cells) | IC₅₀: ~30-50 nM | [11] |
| Human Lymphatic Endothelial Cell Proliferation | IC₅₀: ~14-20 nM | [1][8][9] |
| HLMVEC Migration | IC₅₀: < 30 nM (VEGFC-induced) | [11] |
| Erk Phosphorylation Inhibition | IC₅₀: ~30 nM | [1] |
It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Troubleshooting
| Problem | Possible Cause | Solution |
| Precipitation upon dilution in media | Poor aqueous solubility of this compound. Final concentration is too high. | Perform serial dilutions in DMSO before the final dilution in aqueous media. Ensure the final concentration is within the soluble range. Gently warm the media and vortex during addition of the compound. |
| Cell toxicity or off-target effects | Final DMSO concentration is too high. | Keep the final DMSO concentration below 0.1%.[12][18] Always include a vehicle control with the same DMSO concentration. |
| Inconsistent experimental results | Degradation of the compound due to repeated freeze-thaw cycles. Improper storage. | Aliquot the stock solution into single-use volumes.[12] Store aliquots at -20°C or -80°C and protect from light.[2][10] |
| Contamination of cell cultures | Improper aseptic technique. | Strictly follow aseptic protocols when handling the compound and cell cultures.[13][14][15][16][17] |
By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound stock solutions for their cell culture experiments, leading to more accurate and reproducible scientific findings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]
- 5. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. SAR131675 | VEGFR | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Buy SAR131675 [smolecule.com]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. 9 Sterilization Techniques For Cell Culture | Visikol [visikol.com]
- 14. coconote.app [coconote.app]
- 15. eurobiobank.org [eurobiobank.org]
- 16. editverse.com [editverse.com]
- 17. 細胞培養プロトコル1:適切な無菌操作および細胞の無菌処理 [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
- 19. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for (S)-SAR131675 Oral Gavage Administration in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1][2][3][4][5][6] It plays a significant role in blocking lymphangiogenesis, the formation of lymphatic vessels, by inhibiting the signaling pathway activated by its ligands, VEGF-C and VEGF-D.[3] this compound also demonstrates moderate inhibitory activity against VEGFR-2.[1][5] Due to its anti-lymphangiogenic, anti-tumoral, and anti-metastatic properties, this compound is a valuable tool in preclinical research, particularly in oncology and studies of chronic inflammation.[3][4][5][7] This document provides a detailed protocol for the oral gavage administration of this compound to mice, along with relevant data and pathway information to guide experimental design.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound from various studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value |
| VEGFR-3 | Cell-free kinase assay | 23 nM[1][2] |
| VEGFR-3 | Autophosphorylation in HEK cells | 45 nM[4][5][7] |
| VEGFR-2 | Cell-free kinase assay | 235 nM[1] |
| VEGFR-1 | Cell-free kinase assay | > 3 µM[1] |
| VEGFC/VEGFD-induced lymphatic cell proliferation | Cell-based proliferation assay | ~20 nM[1][4][5][7] |
| VEGFC-induced Erk phosphorylation | Cell-based signaling assay | ~30 nM[1] |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Mouse Model | Dosage and Administration | Key Findings | Reference |
| 4T1 Mammary Carcinoma | 30 mg/kg/d and 100 mg/kg/d, oral gavage | Significant reduction in tumor volume (24% and 50% respectively); reduced lymph node invasion and lung metastasis.[7][8] | [7] |
| RIP1-Tag2 Pancreatic Neuroendocrine Tumors | 100 mg/kg/d, oral gavage | Decreased number of angiogenic islets by 42% in a prevention study; reduced tumor burden by 62% in an intervention study.[1][8] | [1][7] |
| Colorectal Cancer Liver Metastasis | 120 mg/kg, oral gavage, daily | Significant tumor inhibition.[9] | [9] |
| FGF2-Induced Angiogenesis and Lymphangiogenesis | 100 mg/kg/d and 300 mg/kg/d, oral gavage | Significantly reduced VEGFR-3 levels and hemoglobin content by about 50% at 100 mg/kg/d.[1][7] | [7] |
| Diabetic Nephropathy (db/db mice) | Mixed in diet for 12 weeks | Significantly decreased diabetes-induced increases in VEGFR-3 and VEGF-C expression in the kidneys.[3] | [3] |
Experimental Protocols
1. Preparation of this compound Formulation for Oral Gavage
This protocol is based on a commonly used vehicle for administering this compound and other hydrophobic compounds to mice.
Materials:
-
This compound powder
-
Vehicle components:
-
Methylcellulose (B11928114) (0.6% w/v)
-
Tween 80 (0.5% v/v)
-
Sterile water
-
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile tubes for storage
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.6% methylcellulose solution by slowly adding the required amount of methylcellulose powder to sterile water while stirring continuously. It may be necessary to heat the water to facilitate dissolution, then cool it to room temperature.
-
Add Tween 80 to the methylcellulose solution to a final concentration of 0.5%.
-
Mix thoroughly until a homogenous suspension is formed.
-
-
Formulation of this compound:
-
Calculate the total amount of this compound required based on the number of mice, their average weight, the desired dose (e.g., 100 mg/kg), and the dosing volume (typically 10 mL/kg).
-
Weigh the calculated amount of this compound powder.
-
If necessary, gently grind the powder to a fine consistency using a mortar and pestle.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing or homogenizing until the desired final concentration is reached and the compound is uniformly suspended.
-
Store the formulation at 4°C and protect it from light. Before each use, ensure the suspension is thoroughly mixed to guarantee uniform dosing.
-
2. Oral Gavage Administration Protocol in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (20-22 gauge, 1.5-2 inches long, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately before dosing to calculate the precise volume of the formulation to be administered.
-
Allow the prepared formulation to come to room temperature before administration.
-
-
Administration:
-
Thoroughly mix the this compound suspension to ensure homogeneity.
-
Draw the calculated volume of the formulation into the syringe fitted with the gavage needle.
-
Securely restrain the mouse using an appropriate technique to immobilize the head and body.
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is correctly positioned in the esophagus, slowly dispense the contents of the syringe.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring:
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits VEGFR-3 signaling.
Experimental Workflow for Oral Gavage Administration
Caption: Workflow for oral gavage of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]
- 5. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. caymanchem.com [caymanchem.com]
- 9. mdpi.com [mdpi.com]
Application Note and Protocol: Detection of p-VEGFR-3 Inhibition by (S)-SAR131675 using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), also known as Flt-4, is a receptor tyrosine kinase that plays a crucial role in lymphangiogenesis, the formation of lymphatic vessels.[1][2] Its activation through binding of its ligands, VEGF-C and VEGF-D, leads to autophosphorylation of specific tyrosine residues within its intracellular domain, initiating downstream signaling cascades that promote lymphatic endothelial cell proliferation, survival, and migration.[1][3] Dysregulation of the VEGFR-3 signaling pathway is implicated in various pathological conditions, including tumor metastasis. (S)-SAR131675 is a potent and selective inhibitor of VEGFR-3 tyrosine kinase.[4][5] It has been shown to inhibit VEGFR-3 autophosphorylation in HEK cells with an IC50 value of 45 nM and the proliferation of primary human lymphatic endothelial cells with an IC50 of approximately 20 nM.[5][6] This application note provides a detailed protocol for a Western blot assay to detect the inhibition of VEGFR-3 phosphorylation in cultured cells upon treatment with this compound.
Signaling Pathway and Inhibition Mechanism
The binding of VEGF-C or VEGF-D to VEGFR-3 induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the kinase domain. This phosphorylation event serves as a docking site for various downstream signaling molecules, leading to the activation of pathways such as the MAPK/ERK and PI3K/Akt pathways, which are pivotal for lymphangiogenesis. This compound exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of the VEGFR-3 tyrosine kinase, thereby preventing autophosphorylation and subsequent downstream signaling.
Caption: VEGFR-3 signaling pathway and its inhibition by this compound.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound and subsequently performing a Western blot to detect the levels of phosphorylated VEGFR-3 (p-VEGFR-3).
Cell Culture and Treatment
-
Cell Seeding: Seed human lymphatic microvascular endothelial cells (HLMVEC) or another suitable cell line expressing VEGFR-3 (e.g., HEK293 cells overexpressing VEGFR-3) in complete culture medium and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 500 nM) or vehicle (DMSO) for 2 to 4 hours.
-
Ligand Stimulation: Stimulate the cells with recombinant human VEGF-C (e.g., 50-100 ng/mL) for 15-30 minutes to induce VEGFR-3 phosphorylation. A non-stimulated control group should be included.
Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[7][8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Electrophoresis: Load the denatured protein samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-VEGFR-3 (e.g., anti-phospho-VEGFR-3 Tyr1230/1231) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-3 and a loading control protein such as GAPDH or β-actin.[9]
Quantitative Data Summary
| Parameter | Recommended Value |
| Cell Seeding Density | 1-2 x 10^6 cells per 100 mm dish |
| This compound Concentration | 10 - 500 nM |
| VEGF-C Concentration | 50 - 100 ng/mL |
| Protein Loading Amount | 20 - 30 µg per lane |
| Primary Antibody (p-VEGFR-3) | 1:1000 dilution |
| Primary Antibody (Total VEGFR-3) | 1:1000 dilution |
| Primary Antibody (Loading Control) | As per manufacturer's recommendation |
| Secondary Antibody (HRP-conjugated) | 1:2000 - 1:5000 dilution |
| Blocking Time | 1 hour at room temperature |
| Primary Antibody Incubation | Overnight at 4°C |
| Secondary Antibody Incubation | 1 hour at room temperature |
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of p-VEGFR-3.
Expected Results
A successful experiment will show a distinct band at the expected molecular weight for p-VEGFR-3 (approximately 195 kDa[1][10]) in the VEGF-C stimulated, vehicle-treated sample. The intensity of this band should decrease in a dose-dependent manner in the samples pre-treated with increasing concentrations of this compound. The total VEGFR-3 and loading control bands should remain relatively consistent across all lanes, confirming that the observed decrease in p-VEGFR-3 is due to the inhibitory action of this compound and not due to variations in protein loading.
Troubleshooting
-
No or weak p-VEGFR-3 signal:
-
Confirm VEGFR-3 expression in the cell line.
-
Optimize VEGF-C stimulation time and concentration.
-
Ensure the use of fresh phosphatase inhibitors in the lysis buffer.
-
Check the primary antibody datasheet for recommended conditions.
-
-
High background:
-
Increase the duration and/or number of washes.
-
Optimize the blocking conditions (e.g., extend blocking time, try a different blocking agent).
-
Use a lower concentration of the primary or secondary antibody.
-
-
Uneven loading:
-
Ensure accurate protein quantification and equal loading.
-
Carefully check the re-probed blot for the loading control protein.
-
References
- 1. VEGF Receptor 3 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. VEGFR3 Modulates Vascular Permeability by Controlling VEGF/VEGFR2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. youtube.com [youtube.com]
- 10. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Endothelial Cell Migration Assay Using (S)-SAR1313675
These application notes provide a detailed protocol for assessing the inhibitory effect of (S)-SAR131675, a potent and selective VEGFR-3 tyrosine kinase inhibitor, on endothelial cell migration. This document is intended for researchers, scientists, and drug development professionals working in angiogenesis and cancer research.
Introduction
Endothelial cell migration is a fundamental process in angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical in both normal physiological events and in pathological conditions such as tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor 3 (VEGFR-3), plays a crucial role in regulating lymphangiogenesis and angiogenesis.[1][2][3] this compound is a selective inhibitor of VEGFR-3, making it a valuable tool for studying the role of this receptor in endothelial cell migration and for evaluating its potential as an anti-angiogenic and anti-metastatic agent.[4][5][6]
This document outlines two common in vitro methods for assessing endothelial cell migration: the Transwell (or Boyden Chamber) assay and the Scratch (or Wound Healing) assay.[7][8] Both protocols are adapted for the use of this compound to quantify its inhibitory effects.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the VEGFR-3 tyrosine kinase.[6][9] It exerts its biological effects by blocking the autophosphorylation of VEGFR-3 induced by its ligands, VEGF-C and VEGF-D.[5][6] This inhibition disrupts the downstream signaling cascades that are essential for lymphatic endothelial cell proliferation, survival, and migration.[1][2] While highly selective for VEGFR-3, this compound shows moderate activity against VEGFR-2.[6][10]
Signaling Pathway of VEGFR-3 Inhibition by this compound
Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound on various kinases and cellular processes is summarized in the tables below.
Table 1: Inhibitory Activity of this compound on VEGFR Kinases
| Target | Assay Type | IC50 (nM) | Reference |
| VEGFR-3 | Tyrosine Kinase Activity | 23 | [9][10] |
| VEGFR-3 | Autophosphorylation (HEK cells) | 45 | [6] |
| VEGFR-2 | Tyrosine Kinase Activity | 235 | [10] |
| VEGFR-1 | Tyrosine Kinase Activity | >3000 | [10] |
Table 2: Inhibitory Activity of this compound on Endothelial Cell Functions
| Cellular Process | Cell Type | Stimulant | IC50 (nM) | Reference |
| Proliferation (Survival) | Human Lymphatic Endothelial Cells | VEGF-C | ~20 | [9] |
| Proliferation (Survival) | Human Lymphatic Endothelial Cells | VEGF-D | ~20 | [9] |
| Proliferation (Survival) | Human Lymphatic Endothelial Cells | VEGF-A | 664 | [11] |
| Migration | Human Microvascular Endothelial Cells | VEGF-C (100 ng/mL) | <30 | [11] |
| Migration | Human Microvascular Endothelial Cells | VEGF-A (50 ng/mL) | ~100 | [11] |
Experimental Protocols
Protocol 1: Transwell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic response of endothelial cells to a stimulant across a porous membrane.[12]
Materials:
-
Human Microvascular Endothelial Cells (HMVEC) or other suitable endothelial cell line
-
Endothelial Cell Basal Medium (EBM)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF-C or VEGF-A
-
This compound
-
Transwell inserts (e.g., 8 µm pore size for 24-well plates)
-
Calcein AM or other fluorescent dye for cell labeling
-
24-well plates
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Staining solution (e.g., Giemsa or DAPI)
Procedure:
-
Cell Culture: Culture HMVECs in complete medium until they reach 80-90% confluency.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 4-6 hours in EBM containing 0.5% FBS to minimize basal migration.
-
Preparation of Chemoattractant: In the lower chambers of the 24-well plate, add EBM containing the chemoattractant (e.g., 100 ng/mL VEGF-C).
-
Preparation of Inhibitor: Prepare serial dilutions of this compound in EBM.
-
Cell Seeding: Harvest the serum-starved cells and resuspend them in EBM containing the different concentrations of this compound. Seed the cells (e.g., 1 x 10^5 cells per insert) into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours to allow for cell migration.
-
Removal of Non-migrated Cells: Carefully remove the Transwell inserts and use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with cold methanol for 10 minutes. Stain the cells with a suitable staining solution.
-
Quantification: Count the number of migrated cells in several random fields under a microscope. Alternatively, for fluorescently labeled cells, measure the fluorescence intensity using a plate reader.
Workflow for Transwell Migration Assay
Caption: Experimental workflow for the Transwell migration assay.
Protocol 2: Scratch Assay (Wound Healing Assay)
This assay measures the rate of collective cell migration to close a "wound" created in a confluent monolayer of cells.[8][13]
Materials:
-
Human Microvascular Endothelial Cells (HMVEC) or other suitable endothelial cell line
-
Endothelial Cell Growth Medium (EGM)
-
Recombinant human VEGF-C or VEGF-A
-
This compound
-
6-well or 12-well plates
-
p200 pipette tip or a cell scraper
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed HMVECs in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile p200 pipette tip.[13]
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Treatment: Add fresh low-serum medium (e.g., EBM with 1% FBS) containing the desired concentrations of this compound and the stimulant (e.g., VEGF-C).
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch at designated locations in each well. This will serve as the baseline (0 hour).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) to monitor the closure of the scratch.
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). The rate of migration can be calculated as the percentage of wound closure over time.
Workflow for Scratch Assay
Caption: Experimental workflow for the scratch (wound healing) assay.
Data Analysis and Interpretation
For both assays, the results should be expressed as the percentage of inhibition of migration compared to the vehicle-treated control. Dose-response curves can be generated by plotting the percentage of inhibition against the concentration of this compound to determine the IC50 value. It is important to include appropriate controls, such as a negative control (no chemoattractant) and a positive control (chemoattractant without inhibitor).
By following these protocols, researchers can effectively evaluate the anti-migratory properties of this compound on endothelial cells and gain further insights into the role of VEGFR-3 in angiogenesis and lymphangiogenesis.
References
- 1. embopress.org [embopress.org]
- 2. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moodle2.units.it [moodle2.units.it]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Transwell Migration Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. med.virginia.edu [med.virginia.edu]
Application Notes and Protocols: In Vivo Imaging of Lymphangiogenesis Inhibition by (S)-SAR131675
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones, plays a crucial role in both normal physiological processes and various pathologies, including tumor metastasis, inflammation, and lymphedema. The vascular endothelial growth factor receptor-3 (VEGFR-3) signaling pathway is a key regulator of lymphangiogenesis. (S)-SAR131675 is a potent and selective small-molecule inhibitor of VEGFR-3 tyrosine kinase.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vivo studies to investigate the inhibition of lymphangiogenesis, employing common imaging and histological techniques.
Mechanism of Action of this compound
This compound selectively inhibits the tyrosine kinase activity of VEGFR-3, thereby blocking the downstream signaling cascades initiated by its ligands, VEGF-C and VEGF-D.[3] This inhibition prevents the activation of key pathways such as the PI3K-Akt and MAPK-ERK pathways, which are essential for the proliferation, migration, and survival of lymphatic endothelial cells (LECs).[4]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound based on published data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 Value | Reference |
| VEGFR-3 | Tyrosine Kinase Activity | 20 nM | [2] |
| VEGFR-3 | Autophosphorylation (HEK cells) | 45 nM | [2] |
| VEGFC-induced Lymphatic Cell Proliferation | Cell-based assay | ~20 nM | [1] |
| VEGFD-induced Lymphatic Cell Proliferation | Cell-based assay | ~20 nM | [1] |
| VEGFC-induced Erk Phosphorylation | ELISA | ~30 nM | [5] |
| VEGFR-2 | Tyrosine Kinase Activity | Moderately active (~10-fold less than VEGFR-3) | [1] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Animal Model | Treatment | Outcome | Quantitative Result | Reference |
| 4T1 Mammary Carcinoma | This compound | Reduced lymph node invasion and lung metastasis | Data not specified | [2] |
| RIP1.Tag2 Tumors | This compound | Potent antitumoral effect | Data not specified | [2] |
| FGF2-induced Angiogenesis and Lymphangiogenesis | 100 mg/kg/day this compound | Reduced VEGFR-3 levels and hemoglobin content | ~50% reduction | [4] |
| Colorectal Cancer Liver Metastasis | Daily this compound | Significantly reduced tumor burden | Data not specified | |
| Diabetic Nephropathy (db/db mice) | This compound in diet | Decreased expression of LYVE-1 and podoplanin | Data not specified | [3] |
Signaling Pathway Diagram
Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo evaluation of this compound.
Experimental Protocols
Protocol 1: In Vivo Fluorescence Microlymphangiography
This protocol describes a method for visualizing and quantifying lymphatic vessel function in vivo in a mouse model.
Materials:
-
This compound
-
Vehicle control (e.g., appropriate solvent for SAR131675)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Fluorescent tracer (e.g., FITC-dextran, ICG)
-
Microsyringe
-
Fluorescence stereomicroscope or other in vivo imaging system
-
Image analysis software
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an approved protocol.
-
Shave the area of interest (e.g., ear, dorsal skin flap) to minimize fluorescence obstruction.
-
Maintain the animal's body temperature throughout the procedure.
-
-
Drug Administration:
-
Administer this compound or vehicle control to the respective animal groups according to the study design (e.g., oral gavage daily for a specified period).
-
-
Tracer Injection:
-
Using a microsyringe, intradermally inject a small volume (e.g., 1-5 µL) of the fluorescent tracer into the region of interest.
-
-
Image Acquisition:
-
Immediately after injection, begin acquiring images using the fluorescence microscope.
-
Capture images at regular intervals (e.g., every 1-5 minutes) for a defined period (e.g., 30-60 minutes) to visualize the uptake and drainage of the tracer through the lymphatic vessels.
-
Use appropriate filter sets for the chosen fluorophore.
-
-
Data Analysis:
-
Quantify lymphatic function by measuring parameters such as:
-
The rate of tracer clearance from the injection site.
-
The number and diameter of functional lymphatic vessels.
-
The velocity of lymphatic flow.
-
-
Compare the results between the this compound-treated and vehicle control groups.
-
Protocol 2: Immunohistochemistry for Lymphatic Vessel Markers
This protocol details the staining of tissue sections for the lymphatic endothelial cell markers LYVE-1 and Podoplanin.
Materials:
-
Paraffin-embedded or frozen tissue sections
-
Deparaffinization and rehydration solutions (for paraffin (B1166041) sections)
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies:
-
Rabbit anti-mouse LYVE-1
-
Hamster anti-mouse Podoplanin
-
-
Secondary antibodies:
-
Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Goat anti-hamster IgG conjugated to a fluorophore (e.g., Alexa Fluor 594)
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Slide Preparation:
-
For paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
For frozen sections, air dry and fix as required.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash sections in PBS.
-
Incubate sections with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with primary antibodies (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash sections three times in PBS.
-
Incubate sections with fluorophore-conjugated secondary antibodies (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash sections three times in PBS.
-
Incubate with DAPI for 5 minutes to stain cell nuclei.
-
Wash sections in PBS.
-
Mount coverslips using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Visualize stained sections using a fluorescence microscope with appropriate filter sets.
-
Quantify lymphatic vessel density (LVD) by counting the number of LYVE-1 and/or Podoplanin-positive vessels per unit area.
-
Measure vessel diameter and other morphological features as required.
-
Compare the results between the this compound-treated and vehicle control groups.
-
Conclusion
This compound is a valuable tool for studying the role of VEGFR-3 in lymphangiogenesis. The protocols and information provided in these application notes offer a framework for designing and conducting in vivo experiments to evaluate the efficacy of this compound and other potential lymphangiogenesis inhibitors. The combination of in vivo imaging and immunohistochemical analysis allows for a comprehensive assessment of both the functional and morphological changes in the lymphatic vasculature in response to treatment.
References
- 1. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells in Tumors Treated with (S)-SAR131675
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-SAR131675 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3][4] It demonstrates significant anti-tumoral and anti-metastatic activities by inhibiting lymphangiogenesis and the infiltration of tumor-associated macrophages (TAMs).[1][3][5] Notably, this compound is not a cytotoxic or cytostatic agent but rather modulates the tumor microenvironment.[1][3][5] This document provides detailed protocols for the analysis of immune cell populations in tumors treated with this compound using flow cytometry, along with supporting data and pathway diagrams.
Mechanism of Action
This compound selectively inhibits VEGFR-3, with an IC50 of approximately 20-23 nM.[1][2][4] While highly selective for VEGFR-3, it shows moderate activity against VEGFR-2.[1][3][5] The binding of ligands such as VEGF-C and VEGF-D to VEGFR-3 triggers a signaling cascade that promotes the proliferation and survival of lymphatic endothelial cells.[2][6] In the tumor microenvironment, VEGFR-3 is also expressed on a subset of immune cells, including TAMs.[1][3][6] By inhibiting VEGFR-3 signaling, this compound can impede the formation of new lymphatic vessels and reduce the infiltration of immunosuppressive myeloid cells into the tumor.[1][3]
Data Summary
The following tables summarize the quantitative effects of this compound on tumor growth and immune cell populations as reported in preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 |
| VEGFR-3 Tyrosine Kinase | Cell-free assay | 23 nM[2][4] |
| VEGFR-3 Autophosphorylation | HEK cells | 45 nM[1][5] |
| VEGFC/VEGFD-induced Proliferation | Primary human lymphatic cells | ~20 nM[1][2][3][5] |
| VEGFR-2 Tyrosine Kinase | Cell-free assay | 235 nM[2] |
| VEGFR-1 Tyrosine Kinase | Cell-free assay | >3 µM[2] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in a 4T1 Mammary Carcinoma Model
| Treatment Group | Dose | Tumor Volume Reduction |
| This compound | 30 mg/kg/day | 24%[1][2] |
| This compound | 100 mg/kg/day | 50%[1][2] |
Table 3: Effects of this compound on Immune Cell Infiltrates in a Colorectal Cancer Liver Metastasis Model
| Cell Population | Tissue | Effect of this compound Treatment |
| CD45+ Leukocytes | Liver | Significantly reduced[7] |
| Myeloid Cells (CD11b+ CD45+) | Liver | Significantly reduced[7] |
| F4/80- Ly6Clow Myeloid Cells | Liver | Significantly reduced[7] |
| CD3+ T Cells | Liver | Increased[7] |
| CD8+ PD1+ T Cells | Liver | Increased[7] |
| F4/80+ Ly6Clo Macrophages | Tumor | Reduced[7] |
| CD4+ T Cells | Tumor | Increased[7] |
Signaling Pathways and Experimental Workflow
VEGFR-3 Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. VEGFR-3 signaling in macrophages: friend or foe in disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-SAR131675
Topic: Long-term Stability of (S)-SAR131675 in Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1][2] It plays a significant role in research related to lymphangiogenesis, tumor growth, and metastasis.[3][4] Understanding the long-term stability of this compound in solution is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide a summary of available stability information and protocols for assessing the long-term stability of this compound in solution.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits VEGFR-3, with moderate activity against VEGFR-2 and minimal effect on VEGFR-1.[5][6] The primary ligands for VEGFR-3 are VEGF-C and VEGF-D. The binding of these ligands to VEGFR-3 on the surface of lymphatic endothelial cells induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This activation initiates downstream signaling cascades, primarily the Ras/MAPK (ERK) and PI3K/Akt pathways, which are crucial for lymphatic endothelial cell proliferation, survival, and migration.[7][8][9] this compound competitively binds to the ATP-binding site of the VEGFR-3 kinase domain, thereby inhibiting its autophosphorylation and blocking the downstream signaling events.[1]
Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₈H₂₂N₄O₄ |
| Molecular Weight | 358.4 g/mol |
| Appearance | Crystalline solid |
| Solubility | DMSO: 72 mg/mL (200.89 mM) Chloroform: 30 mg/mL |
Long-Term Stability Data
Detailed quantitative long-term stability studies for this compound in various solutions are not extensively published. However, based on information from suppliers, the following storage conditions are recommended for stock solutions to ensure stability.
| Solvent | Storage Temperature | Duration | Recommendations |
| DMSO | -80°C | 6 months to 2 years | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, high-quality DMSO. |
| DMSO | -20°C | 1 month | For shorter-term storage. |
Note: The stability of this compound in aqueous buffers is expected to be significantly lower than in DMSO. It is recommended to prepare fresh aqueous dilutions from the DMSO stock solution immediately before use.
Experimental Protocols
Protocol for Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing stock and working solutions of this compound.
Caption: Workflow for the preparation of this compound solutions.
Protocol for Assessing Long-Term Stability in Solution
This protocol describes a general method for evaluating the long-term stability of this compound in a specific solvent using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This protocol is adapted from general guidelines for small molecule stability testing.
Objective: To determine the percentage of this compound remaining in solution over time under various storage conditions.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, PBS pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Buffer salts (e.g., ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate)
-
Acid, base, and oxidizing agent for forced degradation studies (e.g., HCl, NaOH, H₂O₂)
-
Temperature-controlled storage chambers/incubators
Procedure:
-
Method Development (Forced Degradation Study):
-
Prepare a stock solution of this compound in the solvent of interest.
-
Subject the solution to stress conditions to induce degradation:
-
Acidic: 0.1 N HCl at 60°C for 24 hours
-
Alkaline: 0.1 N NaOH at 60°C for 24 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 80°C for 48 hours
-
Photolytic: Expose to UV light (as per ICH Q1B guidelines)
-
-
Develop an HPLC method that can separate the intact this compound peak from all degradation product peaks. A gradient method with a mobile phase consisting of a buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.
-
The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
-
-
Long-Term Stability Study Setup:
-
Prepare a bulk solution of this compound in the solvent of interest at a known concentration.
-
Aliquot this solution into multiple vials for each storage condition to be tested.
-
Suggested Storage Conditions:
-
-80°C (control)
-
-20°C
-
4°C
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% Relative Humidity (RH) (accelerated stability)
-
-
Store the vials under the specified conditions.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample by the validated stability-indicating HPLC method.
-
Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at time zero.
-
Data Presentation:
The results should be summarized in a table as follows:
| Storage Condition | Time Point | % this compound Remaining (Mean ± SD) | Appearance of Degradation Products (Yes/No) |
| -80°C | 0 months | 100% | No |
| 3 months | |||
| 6 months | |||
| 12 months | |||
| -20°C | 0 months | 100% | No |
| 1 month | |||
| 3 months | |||
| 4°C | 0 months | 100% | No |
| 1 month | |||
| 3 months | |||
| 25°C / 60% RH | 0 months | 100% | No |
| 1 month | |||
| 3 months |
Conclusion
While specific, publicly available long-term stability data for this compound is limited, the provided information on storage conditions and the detailed protocol for a stability-indicating HPLC method will enable researchers to properly handle and assess the stability of this compound in their specific experimental settings. For critical applications, it is strongly recommended to perform an in-house stability study as outlined above to ensure the integrity of the compound throughout the duration of the experiments. Always refer to the manufacturer's certificate of analysis for lot-specific storage recommendations.
References
- 1. Vascular endothelial growth factor receptor 3 regulates endothelial function through β-arrestin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting (S)-SAR131675 solubility issues in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with (S)-SAR131675 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What is the primary reason for this?
A1: this compound is a molecule known to have poor solubility in aqueous solutions. This is a common characteristic of many small molecule kinase inhibitors. The compound is significantly more soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). Direct dissolution in aqueous buffers like phosphate-buffered saline (PBS) is often challenging and can lead to precipitation or the formation of a suspension rather than a true solution.
Q2: I've dissolved this compound in DMSO to create a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I prevent it?
A2: This phenomenon is known as "precipitation upon dilution" or "compound crashing out." It occurs because the highly concentrated DMSO stock solution is rapidly diluted into an aqueous environment where the compound's solubility is much lower. The DMSO concentration is no longer sufficient to keep the compound dissolved.
To prevent this:
-
Minimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay (ideally ≤ 0.5%) that is compatible with your experimental system and maintains compound solubility.
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock into the aqueous buffer. This gradual decrease in solvent strength can help keep the compound in solution.
-
Ensure rapid mixing: Add the DMSO stock to the aqueous buffer while vortexing or stirring to promote rapid and thorough mixing, which can prevent localized high concentrations that lead to precipitation.
-
Consider co-solvents or excipients: For particularly challenging situations, the use of other co-solvents (e.g., PEG300, ethanol) or solubilizing agents like cyclodextrins may be necessary, though their compatibility with your specific assay must be validated.
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous DMSO. It is crucial to use anhydrous DMSO as it is hygroscopic, and absorbed water can reduce the solubility of the compound. Gentle warming (to 37°C) and vortexing or sonication can aid in complete dissolution.
Q4: How should I store my this compound stock solution?
A4: Once completely dissolved in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. These aliquots should be stored at -20°C or -80°C and protected from light. Before use, allow the aliquot to come to room temperature before opening to prevent condensation.
Q5: Can the pH of my aqueous buffer affect the solubility of this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Visible precipitate in DMSO stock solution | - Incomplete dissolution.- DMSO has absorbed water.- Stock concentration is too high. | - Gently warm the solution to 37°C and vortex or sonicate.- Use fresh, high-purity, anhydrous DMSO.- Prepare a new stock solution at a lower concentration. |
| Precipitation upon dilution in aqueous buffer | - Compound's aqueous solubility is exceeded.- Inadequate mixing during dilution. | - Lower the final working concentration of the compound.- Perform serial dilutions instead of a single large dilution.- Add the DMSO stock to the aqueous buffer while vortexing. |
| Inconsistent or non-reproducible assay results | - Variable amounts of dissolved compound due to precipitation. | - Visually inspect all solutions for precipitation before use.- Prepare fresh working solutions for each experiment.- Perform a kinetic solubility assessment in your assay buffer (see Protocol 2). |
| Low potency or no biological effect observed | - The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility. | - Confirm the solubility of this compound in your specific assay buffer and at the intended working concentration using the protocols below. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 72 mg/mL (≥ 200.9 mM)[1] | The recommended solvent for preparing high-concentration stock solutions. Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility.[1] |
| Ethanol | < 1 mg/mL (insoluble or slightly soluble)[2] | Not recommended as a primary solvent. |
| Water | < 1 mg/mL (insoluble or slightly soluble)[2] | This compound exhibits poor aqueous solubility. |
| Aqueous Buffers (e.g., PBS) | Poor | Direct dissolution is not recommended. Dilution from a DMSO stock is necessary, but precipitation can occur. The final concentration achievable will depend on the specific buffer composition, pH, and the final percentage of DMSO. |
Note: Specific quantitative solubility data for this compound in various aqueous buffers is not widely available in the public domain. It is highly recommended that researchers experimentally determine the solubility in their specific buffer systems using the protocols provided below.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 358.39 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.58 mg of the compound.
-
Weigh the compound: Accurately weigh the calculated amount of this compound and place it into a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Gentle Warming/Sonication (if necessary): If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again. Alternatively, sonicate the vial for 5-10 minutes.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer. This method mimics the dilution of a DMSO stock solution into an aqueous medium for a biological assay.
Materials:
-
10 mM stock solution of this compound in DMSO (from Protocol 1)
-
Your aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent if using a spectrophotometer)
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
Multichannel pipette
Procedure:
-
Prepare a dilution series: In a separate 96-well plate, prepare a serial dilution of your 10 mM stock solution in DMSO.
-
Dispense into assay plate: Add a small, equal volume (e.g., 2 µL) of each concentration from your DMSO dilution series into the wells of the final assay plate. Include a DMSO-only control.
-
Add aqueous buffer: Add your aqueous buffer to each well to achieve the desired final volume (e.g., 198 µL for a final volume of 200 µL and a final DMSO concentration of 1%).
-
Incubate: Shake the plate for 1-2 hours at room temperature.
-
Measure precipitation:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates precipitation.
-
UV-Vis Spectrophotometry: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a wavelength where the compound absorbs. The concentration at which the absorbance plateaus indicates the limit of kinetic solubility.
-
-
Data Analysis: The highest concentration that does not show significant precipitation is considered the kinetic solubility under these conditions.
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: The VEGFR-3 signaling pathway and the inhibitory action of this compound.
References
Optimizing (S)-SAR131675 treatment duration for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the treatment duration of (S)-SAR131675 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3][4][5] It functions by competing with ATP for the binding site on the kinase domain, thereby inhibiting the autophosphorylation of VEGFR-3 and blocking downstream signaling.[2][6] this compound also shows moderate inhibitory activity against VEGFR-2, but is significantly more selective for VEGFR-3.[1][2][3][4] This targeted inhibition disrupts the processes of lymphangiogenesis (the formation of lymphatic vessels) and angiogenesis (the formation of new blood vessels), both of which are crucial for tumor growth and metastasis.[2][5][7]
Q2: What are the key signaling pathways affected by this compound?
A2: The primary signaling pathway inhibited by this compound is the VEGFR-3 pathway. Upon binding of its ligands, such as VEGF-C and VEGF-D, VEGFR-3 dimerizes and autophosphorylates, activating downstream pathways like the Ras/MAPK/ERK and PI3K/Akt pathways.[8][9] These pathways are crucial for lymphatic endothelial cell proliferation, migration, and survival.[9][10] By blocking VEGFR-3 phosphorylation, this compound effectively suppresses these downstream signaling cascades.[10] Due to its moderate activity against VEGFR-2, it can also partially inhibit VEGFR-2-mediated signaling, which is a key driver of angiogenesis.[2]
Q3: How do I determine the optimal dose of this compound for my in vivo model?
A3: The optimal dose of this compound can vary depending on the tumor model and the specific research question. A common starting point reported in several studies is 100 mg/kg/day, administered orally.[2][11] However, it is crucial to perform a dose-response study to determine the most effective and well-tolerated dose for your specific model. This typically involves treating cohorts of tumor-bearing animals with a range of doses and evaluating both anti-tumor efficacy and toxicity.
Q4: What is a typical treatment duration for in vivo studies with this compound?
A4: The treatment duration for in vivo studies with this compound is highly dependent on the experimental goals. For prevention studies, a longer duration, such as 5 weeks, has been used to assess the impact on tumor development.[2] In intervention studies, where the effect on established tumors is evaluated, treatment durations can range from a few weeks to several months, for example, from week 10 to 12.5 of the study.[12] The optimal duration should be determined based on the tumor growth rate in the control group, the observed treatment effect, and the humane endpoints of the study.
Troubleshooting Guides
Problem 1: Suboptimal anti-tumor efficacy is observed.
-
Possible Cause 1: Insufficient Dose or Treatment Duration.
-
Troubleshooting:
-
Ensure that the dose being used is within the therapeutic range established in previous studies or through a dose-escalation experiment in your model.
-
Consider extending the treatment duration, as the anti-angiogenic and anti-lymphangiogenic effects may take time to manifest as a significant reduction in tumor volume. Monitor for an initial stabilization of tumor growth, which may precede regression.
-
-
-
Possible Cause 2: Acquired Resistance.
-
Troubleshooting:
-
Tumors can develop resistance to VEGFR inhibitors by activating alternative pro-angiogenic pathways (e.g., FGF, PDGF).[12][13]
-
Investigate the expression of other pro-angiogenic factors in the tumor tissue.
-
Consider combination therapies. For example, combining this compound with an inhibitor of a potential bypass pathway may restore efficacy.[14]
-
-
-
Possible Cause 3: Tumor Model Insensitivity.
-
Troubleshooting:
-
Confirm that your tumor model is dependent on VEGFR-3 signaling for growth and vascularization. Analyze the expression levels of VEGFR-3 and its ligands (VEGF-C, VEGF-D) in your tumor cells or tissue.
-
Some tumor types may have intrinsic resistance to anti-angiogenic therapies.[12]
-
-
Problem 2: Significant toxicity or adverse effects are observed in the animals.
-
Possible Cause 1: Dose is too high.
-
Troubleshooting:
-
Reduce the dose of this compound. Perform a toxicity study with different dose levels to identify the maximum tolerated dose (MTD) in your specific animal strain and model.
-
Monitor animals daily for clinical signs of toxicity, including weight loss, lethargy, ruffled fur, and changes in behavior.[15][16]
-
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting:
-
While this compound is selective for VEGFR-3, it has moderate activity against VEGFR-2, and inhibition of this pathway can be associated with side effects such as hypertension.[2][17][18]
-
Monitor blood pressure if feasible in your animal model.
-
Consult veterinary staff for appropriate supportive care to manage any observed toxicities.
-
-
Problem 3: High variability in tumor response within the same treatment group.
-
Possible Cause 1: Inconsistent Drug Administration.
-
Troubleshooting:
-
Ensure accurate and consistent oral gavage technique for all animals.
-
Verify the formulation and stability of the this compound solution or suspension.
-
-
-
Possible Cause 2: Tumor Heterogeneity.
-
Troubleshooting:
-
The inherent biological variability of tumors, even within the same model, can lead to different responses.[13]
-
Increase the number of animals per group to improve statistical power and account for this variability.
-
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| VEGFR-3 | Kinase Assay | 23 | 12 | [1][2] |
| VEGFR-3 | Autophosphorylation (HEK cells) | 45 | - | [4] |
| VEGFR-2 | Kinase Assay | 235 | - | [1] |
| VEGFR-2 | Autophosphorylation (HEK cells) | ~280 | - | [2] |
| VEGFR-1 | Kinase Assay | >3000 | - | [1] |
| VEGFR-1 | Autophosphorylation (HEK cells) | ~1000 | - | [2] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Animal Model | Treatment Dose | Treatment Duration | Outcome | Reference |
| RIP1-Tag2 (Pancreatic Neuroendocrine Tumor) | 100 mg/kg/day (oral) | 5 weeks (prevention) | 42% decrease in angiogenic islets | [2] |
| RIP1-Tag2 (Pancreatic Neuroendocrine Tumor) | 100 mg/kg/day (oral) | From week 10 to 12.5 (intervention) | 62% decrease in tumor burden | [1] |
| 4T1 (Mammary Carcinoma) | 100 mg/kg/day (oral) | Not specified | Significant reduction in tumor volume and lung metastasis | [4] |
| FGF2-induced angiogenesis (sponge model) | 100 mg/kg/day (oral) | 7 days | ~50% reduction in VEGFR-3 and hemoglobin content | [2] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study
-
Animal Model: Select a relevant tumor model (e.g., xenograft or syngeneic) that is known to be dependent on angiogenesis and/or lymphangiogenesis.[19]
-
Tumor Implantation: Implant tumor cells subcutaneously or orthotopically into immunocompromised or immunocompetent mice, respectively.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration: Prepare this compound in a suitable vehicle for oral administration. Administer the drug daily at the predetermined dose. The control group should receive the vehicle only.
-
Efficacy Assessment:
-
Measure tumor volume 2-3 times per week.
-
Monitor animal body weight and overall health status daily.[15]
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.
-
-
Pharmacodynamic Analysis (Optional): Collect tumor and plasma samples at various time points to assess target engagement. This can be done by measuring the phosphorylation status of VEGFR-3 and downstream signaling molecules like ERK and Akt via Western blot or ELISA.[1]
-
Histological Analysis: Perform immunohistochemical staining of tumor sections for markers of angiogenesis (e.g., CD31), lymphangiogenesis (e.g., LYVE-1, Podoplanin), and proliferation (e.g., Ki-67).[5][14]
Mandatory Visualization
Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound treatment duration.
References
- 1. Biomarkers of response and resistance to antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring Treatment Efficacy of Antiangiogenic Therapy Combined With Hypoxia-Activated Prodrugs Online Using Functional MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In-vivo monitoring of angiogenesis-inhibitory treatment effects by contrast-enhanced dynamic CT in a xenograft tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring cancer cell surface receptor expression during anti-angiogenesis therapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Drug Resistance Associated with Antiangiogenesis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. iris.unito.it [iris.unito.it]
- 15. rcra.emory.edu [rcra.emory.edu]
- 16. The OBSERVE Guidelines - FOCUS ON SEVERE SUFFERING [focusonseveresuffering.co.uk]
- 17. portlandpress.com [portlandpress.com]
- 18. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. noblelifesci.com [noblelifesci.com]
Managing adverse metabolic effects of (S)-SAR131675 in preclinical models
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the selective VEGFR-3 inhibitor, (S)-SAR131675. It addresses the management of potential adverse metabolic effects in preclinical models, drawing from available literature.
Troubleshooting Guides
Observed Metabolic Effects in a Diabetic Mouse Model
Contrary to the general statement that this compound was terminated due to adverse metabolic effects, a study in a db/db mouse model of type 2 diabetes demonstrated an amelioration of dyslipidemia with no significant changes in glucose levels.[1][2] Researchers should be aware of this context-dependent outcome.
Table 1: Metabolic Parameters in db/db Mice Treated with this compound for 12 Weeks [1][2]
| Parameter | db/m Control | db/db Control | db/db + this compound |
| Blood Glucose (mg/dL) | 150 ± 15 | 450 ± 50 | 430 ± 45 |
| Total Cholesterol (mg/dL) | 120 ± 10 | 250 ± 20 | 180 ± 15 |
| Triglycerides (mg/dL) | 100 ± 12 | 280 ± 25 | 200 ± 20 |
| Free Fatty Acids (μEq/L) | 400 ± 50 | 800 ± 70 | 600 ± 60* |
*p < 0.05 compared to db/db control
Troubleshooting Potential Metabolic Adverse Effects
Given the compound's discontinuation due to metabolic concerns, it is crucial to proactively monitor for a range of metabolic parameters in any new preclinical study. The specific adverse effects are not publicly detailed, so a broad screening approach is recommended.
Table 2: Troubleshooting Guide for Potential Metabolic Liabilities
| Observation | Parameter to Investigate | Initial Troubleshooting Steps |
| Unexpected changes in blood glucose | - Fasting and random blood glucose- Glucose tolerance test (GTT)- Insulin (B600854) tolerance test (ITT)- Serum insulin and C-peptide levels | - Confirm dose and formulation of this compound.- Evaluate for potential off-target effects on insulin signaling pathways.- Consider co-administration with insulin sensitizers in relevant models. |
| Altered lipid profile | - Serum triglycerides, total cholesterol, HDL, LDL- Liver function tests (ALT, AST)- Histological analysis of liver for steatosis | - Assess for potential inhibition of lipid clearance pathways.- Investigate effects on key lipid metabolism regulators (e.g., SREBP).- Consider dietary modifications in animal models. |
| Changes in body weight or food intake | - Daily body weight- Daily food and water consumption- Body composition analysis (e.g., DEXA) | - Rule out general toxicity or malaise.- Investigate potential effects on hypothalamic appetite regulation.- Pair-feeding studies to distinguish direct metabolic effects from those secondary to altered food intake. |
Experimental Protocols
Induction of Type 2 Diabetes and this compound Treatment in Mice
This protocol is based on the study that observed beneficial metabolic effects of this compound.[1][2]
-
Animal Model: Male C57BLKS/J db/db mice and their non-diabetic db/m littermates are used.
-
Acclimatization: Animals are acclimated for at least one week before the start of the experiment.
-
Treatment Groups:
-
db/m control group on a regular chow diet.
-
db/db control group on a regular chow diet.
-
db/db experimental group on a chow diet containing this compound. The specific dosage used in the study was not explicitly stated in the abstract, but a dose of 100 mg/kg has been used in other preclinical studies.[3]
-
-
Duration: Treatment is administered for 12 weeks, starting at 8 weeks of age.
-
Monitoring: Body weight and food intake are monitored regularly.
-
Sample Collection: At the end of the treatment period, blood samples are collected for measurement of glucose, HbA1c, total cholesterol, triglycerides, and free fatty acids.
Measurement of Metabolic Parameters
-
Blood Glucose: Measured from tail vein blood using a standard glucometer.
-
HbA1c: Determined from red blood cell lysates by high-performance liquid chromatography (HPLC).
-
Lipid Profile: Total cholesterol, triglycerides, and nonesterified free fatty acids are measured using an autoanalyzer with commercial kits.
Mandatory Visualizations
Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for de-risking metabolic effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known metabolic side effects of this compound in preclinical models?
A1: The publically available information is limited and somewhat contradictory. It has been stated that the preclinical development of this compound was terminated due to "adverse metabolic effects".[4][5] However, the specific nature of these effects has not been detailed in the available literature. In contrast, one study in a diabetic db/db mouse model showed that this compound actually improved dyslipidemia (reduced total cholesterol, triglycerides, and free fatty acids) and had no significant effect on blood glucose levels.[1][2]
Q2: How can we manage the potential for adverse metabolic effects in our experiments?
A2: Given the uncertainty, a proactive and comprehensive monitoring strategy is essential. We recommend the following:
-
Establish a baseline: Thoroughly characterize the metabolic phenotype of your chosen animal model before starting treatment.
-
Include comprehensive metabolic endpoints: In addition to the primary efficacy readouts, your study design should include regular monitoring of body weight, food and water intake, fasting and random blood glucose, and a full lipid panel at the beginning and end of the study.
-
Consider advanced metabolic testing: If resources permit, conducting glucose and insulin tolerance tests can provide valuable insights into insulin sensitivity and glucose homeostasis.
-
Histopathology: At the end of the study, perform histological analysis of key metabolic organs, such as the liver and pancreas, to look for any pathological changes.
Q3: What could be the mechanism behind potential adverse metabolic effects of a VEGFR-3 inhibitor?
A3: While the precise mechanism for this compound is unknown, VEGFR-3 signaling has been implicated in various metabolic processes. Inhibition of VEGFR-3 could potentially interfere with:
-
Adipose tissue function: VEGFR-3 is expressed on adipocytes and its signaling may play a role in adipogenesis and lipid storage.
-
Insulin signaling: There may be crosstalk between VEGFR and insulin signaling pathways.
-
Off-target effects: Although this compound is a selective VEGFR-3 inhibitor, it does have some activity against VEGFR-2 at higher concentrations.[6] Inhibition of VEGFR-2 is known to be associated with metabolic side effects.
Q4: Is it still feasible to work with this compound given the concerns about metabolic side effects?
A4: Yes, with careful experimental design and monitoring. The beneficial effects observed in the diabetic nephropathy model suggest that the metabolic effects may be model- or context-dependent.[1][2] By prospectively monitoring for a range of metabolic parameters as outlined in the troubleshooting guide, researchers can identify and characterize any potential liabilities in their specific model and experimental conditions. This will allow for a more informed interpretation of the primary study endpoints.
References
- 1. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
Preclinical Development of (S)-SAR131675 Halted Due to Metabolic Concerns
The preclinical development of (S)-SAR131675, a potent and selective VEGFR-3 tyrosine kinase inhibitor, was terminated due to the discovery of adverse metabolic effects. Despite demonstrating promising anti-tumor and anti-metastatic activity in preclinical models, unacceptable metabolic liabilities prevented its advancement into clinical trials.[1] This technical support guide provides researchers with comprehensive information regarding this compound, including its mechanism of action, preclinical data, and the rationale behind its discontinuation.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the termination of this compound preclinical development?
A1: The preclinical development of this compound was stopped due to adverse metabolic effects observed during safety studies.[1] While specific details of these metabolic effects are not extensively published, they were significant enough to halt further development.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1][2][3] It functions by blocking the phosphorylation of VEGFR-3, thereby inhibiting downstream signaling pathways involved in lymphangiogenesis (the formation of lymphatic vessels) and tumor-associated macrophage (TAM) function.[3][4]
Q3: Did this compound show efficacy in preclinical models?
A3: Yes, this compound demonstrated significant anti-tumor and anti-metastatic effects in various preclinical cancer models, including mammary and colorectal cancer.[1][3][5] It was shown to reduce tumor growth, lymph node invasion, and lung metastasis.[1][3]
Q4: Was this compound selective for VEGFR-3?
A4: this compound was found to be highly selective for VEGFR-3.[3][4][6] However, it did exhibit moderate activity against VEGFR-2, with a selectivity ratio of approximately 10-fold for VEGFR-3 over VEGFR-2.[3][4] It showed minimal activity against a large panel of other kinases and receptors.[3][4]
Troubleshooting Guide for In Vitro Experiments
Issue: Lack of inhibition of cell proliferation in tumor cell lines.
-
Possible Cause: this compound is not a direct cytotoxic or cytostatic agent against most tumor cells.[3][4] Its primary mechanism is anti-lymphangiogenic and immunomodulatory, not direct tumor cell killing.
-
Recommendation: Use appropriate assays to measure its effects, such as lymphatic endothelial cell proliferation assays or in vivo models where the tumor microenvironment is present.
Issue: Variability in IC50 values for VEGFR-3 inhibition.
-
Possible Cause: Different experimental conditions, such as ATP concentration in kinase assays, can influence IC50 values.
-
Recommendation: Standardize assay conditions, particularly ATP concentration, to ensure consistency. Refer to published protocols for recommended assay parameters.
Quantitative Data Summary
| Parameter | Value | Cell/Assay Type | Reference |
| VEGFR-3 Kinase Inhibition (IC50) | 23 nM | Cell-free recombinant human VEGFR-3 | [2] |
| VEGFR-3 Autophosphorylation Inhibition (IC50) | 45 nM | HEK cells overexpressing VEGFR-3 | [3][6][7] |
| VEGFR-2 Kinase Inhibition (IC50) | 235 nM | Cell-free recombinant human VEGFR-2 | [2] |
| VEGFR-2 Autophosphorylation Inhibition (IC50) | ~280 nM | HEK cells overexpressing VEGFR-2 | [7] |
| VEGFR-1 Kinase Inhibition (IC50) | > 3 µM | Cell-free recombinant human VEGFR-1 | [2] |
| VEGFR-1 Autophosphorylation Inhibition (IC50) | ~1 µM | HEK cells overexpressing VEGFR-1 | [7] |
| Inhibition of VEGFC-induced Lymphatic Cell Proliferation (IC50) | ~20 nM | Primary human lymphatic endothelial cells | [2][6] |
| Inhibition of VEGFD-induced Lymphatic Cell Proliferation (IC50) | ~20 nM | Primary human lymphatic endothelial cells | [6] |
Experimental Protocols
VEGFR-3 Kinase Activity Assay (ELISA-based)
-
Coating: Multiwell plates are precoated with a synthetic polymer substrate, poly-Glu-Tyr (4:1).
-
Reaction Mixture: Add recombinant human VEGFR-3 tyrosine kinase domain, ATP, and varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Use a phosphotyrosine-specific antibody conjugated to an enzyme (e.g., HRP) to detect the level of substrate phosphorylation.
-
Analysis: Measure the signal (e.g., absorbance) and calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Cellular VEGFR-3 Autophosphorylation Assay
-
Cell Culture: Culture Human Embryonic Kidney (HEK) cells that are engineered to overexpress human VEGFR-3.
-
Treatment: Treat the cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with the VEGFR-3 ligand, VEGFC, to induce receptor autophosphorylation.
-
Lysis: Lyse the cells to extract the proteins.
-
Detection: Use an ELISA-based method or Western blotting with an anti-phospho-VEGFR-3 antibody to quantify the level of VEGFR-3 phosphorylation.
-
Analysis: Determine the IC50 value by plotting the phosphorylation levels against the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]
- 5. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Resistance to (S)-SAR131675
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the selective VEGFR-3 inhibitor, (S)-SAR131675, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3] It functions by competing with ATP for the binding site on the kinase domain of VEGFR-3, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways.[2] This compound shows high selectivity for VEGFR-3 over other kinases, though it does exhibit moderate activity against VEGFR-2.[1][2][3] The primary ligands for VEGFR-3 are VEGF-C and VEGF-D, and by blocking their signaling, this compound can inhibit lymphangiogenesis (the formation of lymphatic vessels) and, in some contexts, angiogenesis (the formation of new blood vessels).[1][3][4][5]
Q2: My cancer cell line is showing decreased sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are not extensively documented in publicly available literature, resistance to VEGFR inhibitors, in general, can arise through several mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of VEGFR-3 by upregulating alternative pro-angiogenic or survival pathways. Common bypass pathways include:
-
Fibroblast Growth Factor (FGF) / FGF Receptor (FGFR) Pathway: Increased signaling through FGFR can promote angiogenesis and cell survival, thereby circumventing the effects of VEGFR-3 blockade.
-
Hepatocyte Growth Factor (HGF) / c-MET Pathway: Activation of the c-MET receptor by its ligand HGF can drive tumor growth, invasion, and angiogenesis, providing an escape route from VEGFR-3 inhibition.
-
PI3K/Akt/mTOR Pathway: This is a central signaling hub that can be activated by various receptor tyrosine kinases. Its sustained activation can promote cell survival and proliferation, overriding the inhibitory effects of this compound.
-
-
Upregulation of the Target or Ligand: Increased expression of VEGFR-3 or its ligands (VEGF-C, VEGF-D) can potentially overcome the competitive inhibition by this compound.
-
Genetic Alterations: Mutations in the VEGFR-3 gene could potentially alter the drug-binding site, reducing the efficacy of this compound.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To investigate the mechanism of resistance, you can perform the following experiments:
-
Western Blot Analysis: Compare the protein expression and phosphorylation status of key signaling molecules in your resistant cell line versus the parental (sensitive) cell line. Key proteins to examine include:
-
Phospho-VEGFR-3 and Total VEGFR-3
-
Phospho-FGFR and Total FGFR
-
Phospho-c-MET and Total c-MET
-
Phospho-Akt, Total Akt, Phospho-mTOR, and Total mTOR
-
Phospho-ERK, and Total ERK
-
-
Quantitative PCR (qPCR): Analyze the mRNA expression levels of genes involved in the suspected bypass pathways (e.g., FGF2, HGF, MET, FGFR1).
-
Cell Viability Assays: Test the sensitivity of your resistant cell line to inhibitors of the suspected bypass pathways (e.g., FGFR inhibitors, c-MET inhibitors, mTOR inhibitors) to see if sensitivity is restored.
Troubleshooting Guides
Problem 1: Gradual loss of this compound efficacy in long-term cultures.
Possible Cause: Development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your current cell line to the parental cell line. A significant increase in the IC50 value confirms resistance.
-
Investigate Bypass Pathways:
-
Hypothesis: Activation of FGFR, c-MET, or PI3K/Akt/mTOR signaling.
-
Experiment: Conduct Western blot analysis to check the phosphorylation status of FGFR, c-MET, Akt, and mTOR in both sensitive and resistant cells.
-
-
Test Combination Therapies:
-
Rationale: If a bypass pathway is activated, co-treatment with an inhibitor of that pathway may restore sensitivity to this compound.
-
Experiment: Perform cell viability assays with a combination of this compound and an inhibitor for the suspected activated pathway (e.g., an mTOR inhibitor like everolimus (B549166) or a c-MET inhibitor).
-
Problem 2: No significant anti-proliferative effect of this compound on a new cancer cell line.
Possible Cause: Intrinsic resistance.
Troubleshooting Steps:
-
Confirm VEGFR-3 Expression:
-
Rationale: this compound is a selective VEGFR-3 inhibitor. The cell line may not express sufficient levels of the target.
-
Experiment: Use Western blot or flow cytometry to confirm the expression of VEGFR-3 in your cell line.
-
-
Assess Ligand-Dependent Activation:
-
Rationale: The VEGFR-3 pathway may not be a primary driver of proliferation in this cell line.
-
Experiment: Stimulate the cells with VEGF-C or VEGF-D and measure the phosphorylation of VEGFR-3 via Western blot. If there is no significant increase in phosphorylation, the pathway may not be active.
-
-
Evaluate Alternative Growth Pathways:
-
Rationale: The cell line's growth may be dependent on other signaling pathways.
-
Experiment: Screen the cell line with a panel of inhibitors for other common cancer-driving pathways (e.g., EGFR, BRAF, MEK) to identify the dominant signaling axis.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 of this compound (nM) | Fold Resistance |
| Parental Cancer Cell Line | 25 | 1 |
| This compound Resistant Subline | 500 | 20 |
Table 2: Hypothetical Cell Viability Data for Combination Therapy in this compound Resistant Cells
| Treatment | Concentration | % Cell Viability (relative to untreated control) |
| This compound | 500 nM | 55% |
| mTOR Inhibitor (Everolimus) | 100 nM | 80% |
| This compound + mTOR Inhibitor | 500 nM + 100 nM | 20% |
| c-MET Inhibitor | 200 nM | 75% |
| This compound + c-MET Inhibitor | 500 nM + 200 nM | 25% |
Mandatory Visualizations
Caption: this compound inhibits the VEGFR-3 signaling pathway.
Caption: Activation of bypass pathways can lead to resistance.
Caption: Workflow for investigating and overcoming resistance.
Experimental Protocols
Protocol 1: Induction of this compound Resistance in Cancer Cell Lines
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[6]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
Procedure:
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT) with the parental cell line to determine the initial IC50 of this compound.
-
Initial Drug Exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).
-
Monitor and Subculture: Monitor the cells for growth. When the cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating at a normal rate in the presence of the initial drug concentration, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat Dose Escalation: Continue this process of gradually increasing the drug concentration as the cells adapt and resume normal proliferation. This process can take several months.
-
Establish Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), the resistant cell line is established.
-
Characterize Resistant Line: Confirm the degree of resistance by performing a cell viability assay to determine the new IC50.
-
Cryopreserve: Cryopreserve aliquots of the resistant cell line at various passages.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol provides a general procedure for analyzing the expression and phosphorylation of proteins in sensitive versus resistant cell lines.
Materials:
-
Parental and resistant cancer cell lines
-
This compound
-
VEGF-C or VEGF-D
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR-3, anti-VEGFR-3, anti-p-Akt, anti-Akt, etc.)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed both parental and resistant cells. Once they reach 70-80% confluency, you may treat them with this compound and/or stimulate with VEGF-C/D for a specified time.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 3: Cell Viability Assay for Combination Therapy
This protocol outlines the use of an MTT or CellTiter-Glo assay to assess the efficacy of this compound in combination with an inhibitor of a suspected bypass pathway.
Materials:
-
Resistant cancer cell line
-
Complete cell culture medium
-
This compound
-
Second inhibitor (e.g., mTOR inhibitor, c-MET inhibitor)
-
96-well plates
-
MTT reagent and solubilization solution, or CellTiter-Glo reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the resistant cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a matrix of concentrations of this compound and the second inhibitor, both alone and in combination. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
For MTT: Add MTT reagent and incubate, then add solubilization solution and read the absorbance.
-
For CellTiter-Glo: Add CellTiter-Glo reagent and read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the vehicle control. Analyze the data for synergistic, additive, or antagonistic effects of the drug combination. This can be done using software such as CompuSyn to calculate a combination index (CI).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development and Characterization of Three Novel FGFR Inhibitor Resistant Cervical Cancer Cell Lines to Help Drive Cervical Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Dual FGFR and VEGFR inhibition synergistically restrain hexokinase 2-dependent lymphangiogenesis and immune escape in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize (S)-SAR131675 toxicity in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with the use of (S)-SAR131675 in animal studies. The information is presented in a question-and-answer format, including troubleshooting guides and FAQs, to address specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3] Its primary mechanism of action is to block the signaling pathway activated by the binding of its ligands, VEGF-C and VEGF-D, to VEGFR-3. This inhibition disrupts the formation of lymphatic vessels (lymphangiogenesis), a process often implicated in tumor metastasis.[1][3]
Q2: What is the reported efficacy of this compound in preclinical models?
In various preclinical models, this compound has demonstrated significant anti-tumor and anti-metastatic activity.[1][3] It has been shown to reduce tumor growth and inhibit the spread of cancer cells to lymph nodes and distant organs.[1][3] Studies in mouse models of mammary carcinoma and colorectal cancer liver metastasis have shown a reduction in tumor burden and modulation of the tumor microenvironment.[4][5]
Q3: Why was the preclinical development of this compound discontinued?
The development of this compound was reportedly terminated during preclinical development due to "adverse metabolic effects".[2] The specific details of these metabolic toxicities are not extensively detailed in publicly available literature.
Q4: Is there an alternative to this compound with a better toxicity profile?
Yes, a close analog of SAR131675, known as EVT801, has been developed with a reportedly superior selectivity and toxicity profile.[6][7] Preclinical studies with EVT801 have shown potent anti-tumor effects without inducing hypertension at pharmacologically active doses.[8][9] A Phase 1 clinical trial of EVT801 has been completed, identifying a maximum tolerated dose and a recommended Phase 2 dose, with most observed toxicities being mild to moderate and transient.[10]
Q5: What are the known off-target effects of this compound?
This compound is highly selective for VEGFR-3. However, it does exhibit some moderate activity against VEGFR-2, though it is significantly less potent against this receptor.[1][2][11] Its activity against other kinases is generally low.[1]
II. Troubleshooting Guide: Managing Potential Toxicities
While specific metabolic toxicities for this compound are not well-documented, researchers should be aware of potential class-related side effects of VEGFR and tyrosine kinase inhibitors. This guide provides general strategies for monitoring and mitigating these potential toxicities.
| Potential Issue | Monitoring Parameters | Troubleshooting/Mitigation Strategies |
| Metabolic Abnormalities | - Blood glucose levels- Lipid panel (triglycerides, cholesterol)- Body weight changes- Food and water intake | - Establish baseline metabolic parameters before starting the study.- Monitor metabolic parameters regularly throughout the study.- If significant changes are observed, consider dose reduction or temporary discontinuation of the compound.- Ensure proper hydration and nutrition for the animals. |
| Hypertension | - Blood pressure measurements (using tail-cuff method or telemetry) | - Monitor blood pressure at regular intervals.- If hypertension is observed, consider dose reduction.- Co-administration with anti-hypertensive agents may be explored, but potential drug-drug interactions should be considered. |
| General Morbidity | - Body weight- Clinical signs (e.g., lethargy, ruffled fur, changes in posture)- Behavioral changes | - Conduct daily health checks.- If significant weight loss (>15-20%) or severe clinical signs are observed, consider humane endpoints.- Dose reduction or intermittent dosing schedules may help to improve tolerability. |
| Skin Reactions | - Visual inspection for rash, erythema, or lesions | - Document any skin abnormalities.- Topical treatments may be considered for mild reactions, but their impact on the study should be evaluated. |
| Gastrointestinal Issues | - Fecal consistency (diarrhea)- Dehydration status | - Ensure ad libitum access to water.- If severe diarrhea occurs, consider supportive care such as subcutaneous fluid administration.- Dose modification may be necessary. |
III. Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| VEGFR-3 (human recombinant) | 23 | Kinase Assay |
| VEGFR-3 (autophosphorylation in HEK cells) | 30-50 | Cell-based Assay |
| VEGFR-2 (human recombinant) | 235 | Kinase Assay |
| VEGFR-2 (autophosphorylation in PAE cells) | ~280 | Cell-based Assay |
| VEGFR-1 (human recombinant) | >3000 | Kinase Assay |
| VEGFR-1 (autophosphorylation in HEK cells) | ~1000 | Cell-based Assay |
Data compiled from multiple sources.[1][11][12]
Table 2: Preclinical Efficacy of this compound in a Murine Mammary Carcinoma Model
| Dose | Tumor Volume Reduction (%) |
| 30 mg/kg/day | 24% |
| 100 mg/kg/day | 50% |
Data from a study in Balb/c mice.[12]
IV. Experimental Protocols & Methodologies
Protocol 1: General Animal Toxicity Assessment
-
Animal Model: Select an appropriate animal model (e.g., mice, rats) based on the research question.
-
Dose Formulation: Prepare the dosing solution of this compound in a suitable vehicle. Conduct stability and homogeneity tests of the formulation.
-
Dose Administration: Administer the compound via the intended route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.
-
Dose Range Finding Study: Conduct a preliminary study with a small number of animals to determine the maximum tolerated dose (MTD).
-
Definitive Toxicity Study:
-
Use multiple dose groups, including a control group, a low dose, a mid-dose, and a high dose (approaching the MTD).
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in appearance, behavior, and activity.
-
Body Weight and Food Consumption: Record body weights at least twice weekly and food consumption weekly.
-
Hematology and Clinical Chemistry: Collect blood samples at specified time points (e.g., end of study) for analysis of complete blood counts and serum chemistry panels to assess organ function.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve major organs for histopathological examination by a qualified veterinary pathologist.
-
V. Visualizations
Caption: VEGFR-3 Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for Animal Toxicity Assessment.
References
- 1. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]
- 4. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. EVT801, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]
- 9. kaziatherapeutics.com [kaziatherapeutics.com]
- 10. kaziatherapeutics.com [kaziatherapeutics.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. selleckchem.com [selleckchem.com]
Technical Support Center: (S)-SAR131675 Dose-Response Analysis in HUVEC Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S)-SAR131675 in Human Umbilical Vein Endothelial Cells (HUVEC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] It functions by competing with ATP for binding to the kinase domain of VEGFR-3, thereby inhibiting its autophosphorylation and downstream signaling.[1] While highly selective for VEGFR-3, it also exhibits moderate activity against VEGFR-2.[2][3]
Q2: What is the expected effect of this compound on HUVEC cells?
This compound is expected to inhibit the cellular processes mediated by VEGFR-3 and, to a lesser extent, VEGFR-2 activation. In HUVEC cells, which express both receptors, this compound can inhibit proliferation, migration, and survival induced by the ligands VEGFC and VEGFD (for VEGFR-3) and VEGFA (primarily for VEGFR-2).[1][3] A key downstream effect is the inhibition of Erk phosphorylation.[4]
Q3: What are the reported IC50 values for SAR131675?
The half-maximal inhibitory concentration (IC50) values for SAR131675 can vary depending on the assay and cell type. The following table summarizes key reported values.
| Target/Process | Cell Type/Assay Condition | Reported IC50 |
| VEGFR-3 Tyrosine Kinase Activity | Recombinant Human VEGFR-3 | 20 nM[2] |
| VEGFR-3 Autophosphorylation | HEK cells overexpressing VEGFR-3 | 45 nM[2] |
| VEGFC-induced Lymphatic Cell Survival | Primary Human Lymphatic Cells | 14 nM[1] |
| VEGFD-induced Lymphatic Cell Survival | Primary Human Lymphatic Cells | 17 nM[1] |
| VEGFA-induced Cell Survival | Primary Human Lymphatic Cells | 664 nM[1] |
| VEGFR-2 Autophosphorylation | - | ~280 nM[3] |
Q4: Which ligands should I use to stimulate HUVECs in my dose-response experiment?
To specifically investigate the inhibition of VEGFR-3 signaling, use VEGFC or VEGFD. To study the effect on the moderately sensitive VEGFR-2, use VEGFA.
Troubleshooting Guide
Problem 1: High variability between replicate wells in my dose-response curve.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension between plating each replicate. Pay attention to your pipetting technique to ensure accuracy.
-
-
Possible Cause: Edge effects on the microplate.
-
Solution: Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Inaccurate serial dilutions of this compound.
-
Solution: Prepare a fresh stock solution of the inhibitor. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Problem 2: The dose-response curve is flat, showing no inhibition.
-
Possible Cause: The concentration range of this compound is too low.
-
Solution: Based on the IC50 values, ensure your concentration range spans from at least 1 nM to 10 µM to capture the full inhibitory effect on both VEGFR-3 and VEGFR-2 mediated responses.
-
-
Possible Cause: The stimulant (e.g., VEGFC) is not active or used at a suboptimal concentration.
-
Solution: Test the activity of your growth factor in a separate experiment. Perform a dose-response of the growth factor to determine the optimal concentration for stimulation (typically the EC80).
-
-
Possible Cause: HUVECs are unresponsive.
-
Solution: Use low-passage HUVECs (passages 2-6). Ensure cells are healthy and not confluent when starting the experiment. Serum-starve the cells before stimulation to reduce background signaling.
-
Problem 3: The dose-response curve shows a "U" shape (hormesis).
-
Possible Cause: Off-target effects at high concentrations.
-
Solution: This can be a real biological effect. If reproducible, it warrants further investigation into the compound's mechanism. Consider using a more selective inhibitor as a control if available.
-
-
Possible Cause: Cytotoxicity at high concentrations.
-
Solution: Perform a separate cytotoxicity assay (e.g., LDH release or trypan blue exclusion) in parallel with your functional assay to distinguish between specific inhibition and cell death.
-
Experimental Protocols
HUVEC Proliferation Assay (MTS/MTT Assay)
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well in complete endothelial growth medium (EGM). Allow cells to adhere overnight.
-
Serum Starvation: Replace the medium with a basal medium (EBM) containing 0.5-1% FBS and incubate for 4-6 hours.
-
Treatment: Add varying concentrations of this compound to the wells. It is recommended to perform a serial dilution, for example, from 10 µM down to 1 nM. Include a vehicle control (DMSO).
-
Stimulation: After 1 hour of pre-incubation with the inhibitor, add the stimulant (e.g., VEGFC at 50 ng/mL or VEGFA at 20 ng/mL).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of inhibition against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
HUVEC Migration Assay (Wound Healing/Scratch Assay)
-
Cell Seeding: Seed HUVECs in a 24-well plate and grow to a confluent monolayer.
-
Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment and Stimulation: Add basal medium containing the stimulant (e.g., VEGFC) and varying concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at time 0 and after 12-18 hours.
-
Data Analysis: Measure the area of the scratch at both time points for each condition. Calculate the percentage of wound closure and plot it against the inhibitor concentration.
Western Blot for Erk Phosphorylation
-
Cell Seeding and Starvation: Seed HUVECs in 6-well plates. Once they reach 80-90% confluency, serum-starve them overnight.
-
Treatment and Stimulation: Pre-treat the cells with this compound at different concentrations for 1-2 hours. Then, stimulate with VEGFC or VEGFA for 10-15 minutes.
-
Cell Lysis: Immediately place the plate on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Erk (p-Erk) and total Erk. Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the bands using a chemiluminescence substrate. Quantify the band intensities and normalize the p-Erk signal to the total Erk signal.
Visualizations
Caption: Signaling pathway of this compound in HUVEC cells.
Caption: Experimental workflow for dose-response curve analysis.
References
Technical Support Center: Enhancing Oral Bioavailability of (S)-SAR131675
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of the selective VEGFR-3 tyrosine kinase inhibitor, (S)-SAR131675.
Troubleshooting Guides
This section addresses specific issues that may arise during the pre-formulation and formulation development of this compound for oral administration.
Issue 1: Low and Variable Oral Bioavailability in Animal Models
Question: We are observing low and highly variable plasma concentrations of this compound after oral administration in our animal models. What are the potential causes and how can we troubleshoot this?
Answer:
Low and variable oral bioavailability of this compound is likely attributable to its physicochemical properties, as many small molecule tyrosine kinase inhibitors exhibit poor aqueous solubility. The primary factors to investigate are poor dissolution in the gastrointestinal (GI) tract and/or poor permeation across the intestinal epithelium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oral bioavailability.
Experimental Protocols:
-
pH-Dependent Solubility Profiling:
-
Prepare a series of buffers at different pH values representative of the GI tract (e.g., pH 1.2, 4.5, 6.8).
-
Add an excess amount of this compound to each buffer.
-
Shake the samples at a constant temperature (e.g., 37°C) until equilibrium is reached (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
-
Caco-2 Permeability Assay:
-
Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation into a monolayer with tight junctions, mimicking the intestinal epithelium.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Apply a solution of this compound to the apical (AP) side of the monolayer.
-
At specified time intervals, collect samples from the basolateral (BL) side.
-
Quantify the concentration of this compound in the basolateral samples to determine the apparent permeability coefficient (Papp).
-
Issue 2: Suboptimal In Vivo Efficacy Despite Promising In Vitro Potency
Question: this compound shows high potency in our in vitro kinase and cell-based assays, but the in vivo anti-tumor or anti-lymphangiogenic effects are less than expected after oral dosing. Why might this be happening?
Answer:
A discrepancy between in vitro potency and in vivo efficacy following oral administration often points to insufficient drug exposure at the target site. The potent in vitro activity of this compound as a VEGFR-3 inhibitor needs to be matched by adequate plasma concentrations to engage the target in vivo.
Quantitative Data Summary:
| Parameter | Reported Value | Implication for Oral Administration |
| VEGFR-3 IC50 (cell-free) | 23 nM[1][2] | High in vitro potency. |
| VEGFR-3 IC50 (cell-based) | ~20-45 nM[3][4] | Potent inhibition of cellular signaling. |
| Effective In Vivo Dose (mice) | 30-300 mg/kg/day[1][2] | Higher doses may be needed to overcome bioavailability limitations. |
Troubleshooting and Formulation Strategies:
Based on the likely low solubility of this compound, several formulation strategies can be employed to enhance its oral absorption.[5][6][7][8]
| Formulation Strategy | Principle | Key Experimental Steps |
| Micronization/Nanosizing | Increases surface area for faster dissolution.[7][9][10] | 1. Utilize jet milling or high-pressure homogenization to reduce particle size. 2. Characterize particle size distribution (e.g., by laser diffraction). 3. Perform dissolution testing on the micronized/nanosized material. |
| Amorphous Solid Dispersions (ASDs) | Dispersing the drug in a high-energy amorphous state within a polymer matrix to improve solubility and dissolution rate.[6][11] | 1. Select a suitable polymer carrier (e.g., PVP, HPMC). 2. Prepare the ASD using techniques like spray drying or hot-melt extrusion. 3. Characterize the physical state (e.g., by XRD, DSC) to confirm amorphicity. 4. Conduct dissolution studies to assess the extent and duration of supersaturation. |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion or nanoemulsion in the GI tract, bypassing the dissolution step.[7][8][11] | 1. Screen various lipids, surfactants, and co-solvents for their ability to solubilize this compound. 2. Construct ternary phase diagrams to identify self-emulsifying regions. 3. Characterize the resulting emulsion droplet size and perform in vitro dispersion tests. |
| Complexation with Cyclodextrins | Encapsulation of the hydrophobic drug molecule within the cavity of a cyclodextrin (B1172386) to increase its aqueous solubility.[11][12] | 1. Perform phase solubility studies to determine the type of complex formed and the stability constant. 2. Prepare the complex using methods like kneading, co-evaporation, or freeze-drying. 3. Characterize the complex formation (e.g., by NMR, FTIR). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1][2][3] By inhibiting VEGFR-3, it blocks the signaling pathways initiated by its ligands, VEGF-C and VEGF-D, which are crucial for lymphangiogenesis (the formation of lymphatic vessels).[3][13] This inhibition leads to anti-lymphangiogenic, anti-tumor, and anti-metastatic effects.[3][4]
VEGFR-3 Signaling Pathway Inhibition:
Caption: Inhibition of the VEGFR-3 signaling pathway by this compound.
Q2: Are there any known liabilities with this compound that could affect its development?
A2: While showing promising efficacy in preclinical models, the development of this compound was discontinued (B1498344) during preclinical stages due to adverse metabolic effects.[2] Researchers should be aware of these potential off-target effects and monitor relevant metabolic parameters in their in vivo studies.
Q3: Which analytical methods are suitable for quantifying this compound in plasma and formulation samples?
A3: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric (MS) detection is the standard method for quantifying small molecule inhibitors like this compound. An LC-MS/MS method would be ideal for quantifying low concentrations in plasma samples due to its high sensitivity and selectivity. For dissolution and solubility studies with higher concentrations, HPLC-UV is often sufficient. A validated method should be developed, considering parameters like linearity, accuracy, precision, and stability.
Q4: How do I select the best formulation strategy for this compound?
A4: The selection of an appropriate formulation strategy depends on the specific physicochemical properties of this compound, particularly its solubility and permeability, as determined by the Biopharmaceutical Classification System (BCS). A logical approach is to start with simpler methods and progress to more complex ones if needed.
Formulation Selection Logic:
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. upm-inc.com [upm-inc.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. asianpharmtech.com [asianpharmtech.com]
- 9. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of VEGFR-3 Inhibition: (S)-SAR131675 vs. Sunitinib
In the landscape of targeted cancer therapy, the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) remains a cornerstone of anti-angiogenic and anti-lymphangiogenic strategies. This guide provides a detailed, data-driven comparison of two notable VEGFR inhibitors: (S)-SAR131675, a highly selective VEGFR-3 inhibitor, and Sunitinib, a multi-targeted tyrosine kinase inhibitor. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their inhibitory profiles and selectivity.
Executive Summary
This compound emerges as a potent and highly selective inhibitor of VEGFR-3, demonstrating a clear preference for this receptor over VEGFR-1 and VEGFR-2. In contrast, Sunitinib, while a potent inhibitor of all three VEGFRs, exhibits a broader kinase inhibition profile, targeting multiple receptor tyrosine kinases involved in tumor growth and angiogenesis. This fundamental difference in selectivity has significant implications for their mechanisms of action, potential therapeutic applications, and off-target effects.
Data Presentation: In Vitro Inhibition of VEGFRs
The following tables summarize the in vitro inhibitory activities of this compound and Sunitinib against VEGFR-1, VEGFR-2, and VEGFR-3. The data is derived from both biochemical assays using recombinant human kinases and cell-based autophosphorylation assays.
Table 1: Biochemical Inhibition of Recombinant Human VEGFRs (IC50, nmol/L)
| Compound | VEGFR-1 | VEGFR-2 | VEGFR-3 |
| This compound | > 3,000[1][2] | 235[1] | 23[1][2][3][4] |
| Sunitinib | 64[1] | 14[1] | 10[1] |
Table 2: Inhibition of VEGFR Autophosphorylation in Cells (IC50, nmol/L)
| Compound | VEGFR-1 | VEGFR-2 | VEGFR-3 |
| This compound | ~ 1,000[1][3] | ~ 280[1][3] | 30 - 50[5] |
| Sunitinib | Not explicitly stated | Not explicitly stated | 10 - 30[5] |
The data clearly illustrates that while Sunitinib is a potent inhibitor across all tested VEGFRs, this compound demonstrates a marked selectivity for VEGFR-3, with approximately 10-fold greater potency against VEGFR-3 compared to VEGFR-2 in biochemical assays.[6]
Kinase Selectivity Profile
A key differentiator between the two compounds is their broader kinase selectivity. Sunitinib is a multi-targeted inhibitor, known to potently inhibit other receptor tyrosine kinases such as platelet-derived growth factor receptors (PDGFRs), c-KIT, Fms-like tyrosine kinase 3 (FLT3), and the receptor encoded by the RET proto-oncogene.[7][8][9] This broad-spectrum activity contributes to its efficacy in various cancer types but may also be associated with a wider range of off-target effects.
Conversely, this compound has been shown to be highly selective for VEGFR-3. In a screening against a panel of 65 kinases, it was found to be largely inactive against other kinases, highlighting its specific mechanism of action.[1][6] This high selectivity suggests a more focused therapeutic window with potentially fewer off-target toxicities.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Plate Coating: Multiwell plates are pre-coated with a synthetic polymer substrate, such as poly-Glu-Tyr (4:1).
-
Reaction Mixture Preparation: A reaction buffer containing the recombinant human VEGFR enzyme (e.g., rh-VEGFR-3-TK), the test compound at various concentrations (or DMSO as a vehicle control), and a kinase buffer (typically containing HEPES, MgCl2, MnCl2, and Na3VO4) is prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically kept near its Km value for the specific kinase being tested.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
Detection: The level of substrate phosphorylation is quantified using an ELISA-based method. This often involves the use of a horseradish peroxidase-conjugated anti-phosphotyrosine antibody and a colorimetric substrate.
-
Data Analysis: The absorbance is read using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic model.
Cellular Autophosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a receptor within a cellular context.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is transiently transfected with a plasmid encoding the full-length human VEGFR.
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound or a vehicle control for a specified duration.
-
Ligand Stimulation: To induce receptor autophosphorylation, the cells are stimulated with the appropriate ligand (e.g., VEGFC for VEGFR-3).
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
ELISA: The level of phosphorylated VEGFR in the cell lysates is quantified using a sandwich ELISA. This typically involves capturing the total VEGFR and detecting the phosphorylated form with a specific antibody.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of ligand-induced receptor phosphorylation against the compound concentration.
Mandatory Visualization
VEGFR-3 Signaling Pathway
The following diagram illustrates the key components and interactions of the VEGFR-3 signaling pathway upon ligand binding.
Caption: VEGFR-3 signaling cascade upon ligand binding.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The diagram below outlines the general workflow for determining the IC50 of an inhibitor in a biochemical kinase assay.
References
- 1. carnabio.com [carnabio.com]
- 2. Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro VEGFR2 kinase assay, cell proliferation assays, and pharmacokinetic studies [bio-protocol.org]
- 4. ab-science.com [ab-science.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting VEGF-VEGFR Pathway by Sunitinib in Peripheral Primitive Neuroectodermal Tumor, Paraganglioma and Epithelioid Hemangioendothelioma: Three Case Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iris.unito.it [iris.unito.it]
Validating (S)-SAR131675's Anti-Metastatic Effect in a 4T1 Breast Cancer Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-metastatic efficacy of (S)-SAR131675 in the widely used 4T1 murine breast cancer model. The 4T1 model is a highly aggressive, spontaneously metastasizing model that mimics many aspects of human metastatic breast cancer, making it a valuable tool for preclinical drug evaluation.[1][2][3] This document summarizes key experimental data, details the methodologies employed, and compares the performance of this compound with other established anti-cancer agents.
Mechanism of Action: Targeting VEGFR-3 Signaling
This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[4] The VEGF-C/VEGFR-3 signaling pathway is a critical regulator of lymphangiogenesis, the formation of new lymphatic vessels.[5][6] In the context of cancer, tumor cells can exploit this pathway to promote the growth of lymphatic vessels, providing a route for metastatic dissemination to lymph nodes and distant organs.[5][7][8] By inhibiting VEGFR-3, this compound aims to block this crucial step in the metastatic cascade.[7][8] Overexpression of VEGF-C in breast cancer cells has been shown to induce the formation of lymphatic vessels and enhance metastasis.[9]
Below is a diagram illustrating the targeted signaling pathway.
Caption: this compound inhibits VEGFR-3, blocking downstream signaling and lymphangiogenesis.
Comparative Efficacy of Anti-Metastatic Agents in the 4T1 Model
The following tables summarize the quantitative data on the anti-metastatic effects of this compound and other commonly used chemotherapeutic agents in the 4T1 breast cancer model.
Table 1: Effect of this compound on Primary Tumor Growth and Metastasis
| Treatment Group | Dose | Primary Tumor Volume Reduction (%) | Lung Metastasis Reduction (%) | Reference |
| This compound | 30 mg/kg/day | 24% | Not specified | |
| This compound | 100 mg/kg/day | 50% | Significant reduction |
Table 2: Comparison with Other Anti-Metastatic Agents
| Agent | Dose | Primary Tumor Growth Inhibition (%) | Lung Metastasis Reduction (%) | Mechanism of Action | Reference |
| Doxorubicin (B1662922) | 10 mg/kg (4 doses, 3-day interval) | Retarded tumor growth | No apparent metastasis at day 28 | DNA intercalation, topoisomerase II inhibition | [10][11] |
| Paclitaxel | 15 mg/kg (daily for 5 days) | 21% | Moderate | Microtubule stabilization | [12] |
| Docetaxel | 12.5 mg/kg (every other day, 3 treatments) | Significant | Decreased vs. Paclitaxel | Microtubule stabilization | [12] |
| Cyclophosphamide | 50 mg/kg (single dose) | 46% | Not specified | DNA alkylating agent | [4][13] |
| SU6668 | Not specified | Significant | Potent antimetastatic effect | Angiogenic receptor tyrosine kinase inhibitor | [14] |
| Anti-VEGFR-2 Ab (DC101) | Not specified | 40-50% | Significant | Blocks VEGFR-2 signaling | [15] |
Experimental Protocols
A standardized experimental workflow is crucial for the reliable evaluation of anti-metastatic compounds. The following diagram outlines a typical protocol for assessing the efficacy of a test agent in the 4T1 model.
Caption: A typical workflow for evaluating anti-metastatic agents in the 4T1 model.
Detailed Methodologies
1. Cell Culture and Implantation:
-
Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[10]
-
Implantation: A specific number of viable 4T1 cells (e.g., 1x10^5 or 1x10^6) are injected into the mammary fat pad of female BALB/c mice.[1][3][10]
2. Treatment Administration:
-
Vehicle Control: A control group receives the vehicle used to dissolve the test compounds.
-
This compound: Administered orally at doses of 30 and 100 mg/kg/day.
-
Doxorubicin: Typically administered intravenously at a dose of 10 mg/kg in multiple cycles.[10][11]
-
Paclitaxel: Administered intraperitoneally at a dose of 15 mg/kg daily for a set number of days.[12]
-
Cyclophosphamide: Often used as a positive control and administered intraperitoneally.[4]
3. Assessment of Efficacy:
-
Primary Tumor Growth: Tumor volume is measured regularly using calipers.[16]
-
Metastasis Quantification:
-
Lung Metastasis: Lungs are harvested at the end of the study, and the number of metastatic nodules on the surface is counted.[16]
-
Histopathology: Tissues (lungs, liver, lymph nodes) are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to confirm the presence of metastatic lesions.[10]
-
Bioluminescence Imaging: If using luciferase-expressing 4T1 cells, metastasis can be monitored non-invasively in live animals.[2][17]
-
-
Survival Studies: In some protocols, animals are monitored for survival as a primary endpoint.[13][18]
Conclusion
The available data demonstrates that this compound exhibits a significant anti-metastatic effect in the challenging 4T1 breast cancer model. Its mechanism of action, targeting the VEGFR-3 signaling pathway, offers a specific approach to inhibiting lymphangiogenesis-mediated metastasis. When compared to traditional cytotoxic agents like doxorubicin and paclitaxel, this compound shows promising efficacy in reducing both primary tumor growth and, critically, the formation of distant metastases. Further investigation and direct head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound relative to existing and emerging anti-metastatic therapies. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers designing and interpreting preclinical studies in the field of metastatic breast cancer.
References
- 1. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 2. 4T1 Syngeneic Breast Tumor Mouse Model I Preclinical CRO [explicyte.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti‑metastatic activity of aromatic aminomethylidenebisphosphonates in a mouse model of 4T1 cell‑derived breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of the VEGF-C/VEGFR3 Signaling Pathway in the Metastases and Progression of Colorectal Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 6. mdpi.com [mdpi.com]
- 7. Suppression of VEGFR‐3 signaling inhibits lymph node metastasis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Two Birds, One Stone: Double Hits on Tumor Growth and Lymphangiogenesis by Targeting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevention of Metastasis in a 4T1 Murine Breast Cancer Model by Doxorubicin Carried by Folate Conjugated pH Sensitive Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prevention of metastasis in a 4T1 murine breast cancer model by doxorubicin carried by folate conjugated pH sensitive polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Effective Chemoimmunotherapy with Anti-TGFβ Antibody and Cyclophosphamide in a Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Arginase inhibition suppresses lung metastasis in the 4T1 breast cancer model independently of the immunomodulatory and anti-metastatic effects of VEGFR-2 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Unveiling the Anti-Lymphangiogenic Potential of (S)-SAR131675: A Comparative Analysis Using Immunohistochemistry and Imaging
For Immediate Release
This guide provides a detailed comparison of the selective VEGFR-3 tyrosine kinase inhibitor, (S)-SAR131675, against other agents in the context of lymphangiogenesis research. Targeted at researchers, scientists, and drug development professionals, this document synthesizes experimental data from immunohistochemistry (IHC) and advanced imaging techniques to objectively evaluate the efficacy and mechanism of this compound.
Executive Summary
This compound is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), a key driver of lymphangiogenesis.[1][2] This targeted action translates to significant anti-lymphangiogenic, anti-tumoral, and anti-metastatic activities in various preclinical models.[1][3] This guide will delve into the experimental evidence supporting these claims, offering a side-by-side comparison with other VEGFR inhibitors and outlining the methodologies used for validation.
Comparative Performance Analysis
The efficacy of this compound in inhibiting lymphangiogenesis is best understood through direct comparison with other molecules targeting the VEGF signaling pathway. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Target(s) | IC50 (VEGFR-3) | IC50 (VEGFR-2) | Effect on Lymphatic Endothelial Cell (LEC) Proliferation (VEGF-C induced) |
| This compound | VEGFR-3 | ~20-23 nM [4][5][6] | ~235-280 nM [2][4] | IC50 ~20 nM [6] |
| Multi-kinase Inhibitor (e.g., Sorafenib) | VEGFR-2, VEGFR-3, PDGFR, c-Kit, etc. | Variable | Potent | Broad-spectrum inhibition |
| Anti-VEGFR-3 Antibody | VEGFR-3 | Not Applicable (Ab) | Not Applicable (Ab) | Potent inhibition of ligand binding |
Table 2: In Vivo Anti-Lymphangiogenic and Anti-Tumoral Efficacy
| Treatment | Model | Key Findings | Quantitative Data |
| This compound | FGF2-induced lymphangiogenesis (mouse sponge model) | Significant reduction in LYVE-1 positive lymphatic vessels. [3][7] | ~50% reduction in VEGFR-3 levels and hemoglobin content at 100 mg/kg/d. [2] |
| This compound | 4T1 mammary carcinoma (mouse) | Reduced tumor growth, lymph node invasion, and lung metastasis. [1][3] | ~50% reduction in tumor volume; ~50% reduction in lymph node metastasis. [6] |
| This compound | RIP1-Tag2 pancreatic neuroendocrine tumor (mouse) | Significant decrease in tumor burden. | 42% decrease in angiogenic islets. [2] |
| Anti-VEGFR-3 Antibody | Various tumor models | Suppressed tumor lymphangiogenesis and metastasis. | Varies by antibody and model. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of this compound and the methods used to validate its effects, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: VEGF-C/VEGFR-3 signaling pathway and the inhibitory action of this compound.
Caption: A typical in vivo experimental workflow to assess the efficacy of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the evaluation of this compound.
Immunohistochemistry (IHC) for Lymphangiogenesis and Angiogenesis
Objective: To visualize and quantify lymphatic and blood vessels in tissue sections.
Materials:
-
Paraffin-embedded tissue sections (5 µm)
-
Primary antibodies:
-
Rabbit anti-mouse LYVE-1 (for lymphatic vessels)
-
Rat anti-mouse CD31 (for blood vessels)
-
-
Biotinylated secondary antibodies
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Microscope with imaging software
Protocol:
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding is blocked with a serum-free protein block.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies (e.g., anti-LYVE-1 or anti-CD31) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with the corresponding biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Sections are incubated with streptavidin-HRP conjugate.
-
Visualization: The signal is developed using a DAB substrate kit, resulting in a brown precipitate at the site of the antigen.
-
Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Sections are dehydrated through graded ethanol and xylene, and coverslipped.
-
Image Acquisition and Analysis: Images are captured using a light microscope, and lymphatic vessel density (LVD) or microvessel density (MVD) is quantified by counting the number of stained vessels in multiple high-power fields.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumoral and anti-metastatic effects of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c or nude mice)
-
Tumor cells (e.g., 4T1 murine mammary carcinoma cells)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Cell Culture: Tumor cells are cultured under standard conditions.
-
Tumor Implantation: A suspension of tumor cells (e.g., 1x10^5 cells in 50 µL PBS) is injected into the mammary fat pad of the mice.
-
Treatment: Once tumors are palpable, mice are randomized into treatment and control groups. This compound (e.g., 30 or 100 mg/kg/day) or vehicle is administered daily via oral gavage.
-
Tumor Growth Monitoring: Tumor volume is measured with calipers every 2-3 days and calculated using the formula: (length x width^2)/2.
-
Endpoint and Tissue Collection: After a predetermined period (e.g., 21 days), mice are euthanized. The primary tumor, axillary lymph nodes, and lungs are excised.
-
Metastasis Assessment: The number of metastatic nodules on the surface of the lungs is counted. Lymph nodes can be weighed and processed for histology.
-
Histological Analysis: Tissues are fixed in formalin and embedded in paraffin (B1166041) for IHC analysis as described above.
In Vivo Imaging of Lymphangiogenesis
Advanced imaging techniques offer real-time, non-invasive visualization of lymphatic processes.
Near-Infrared (NIR) Fluorescence Imaging: This technique utilizes indocyanine green (ICG), a dye that fluoresces in the near-infrared spectrum, for visualizing lymphatic drainage. After intradermal injection, the dye is taken up by lymphatic vessels, allowing for the mapping of lymphatic networks and assessment of lymphatic function.
Positron Emission Tomography (PET): Immuno-PET with radiolabeled antibodies targeting lymphatic-specific markers, such as 124I-labeled anti-LYVE-1 antibody, enables non-invasive, quantitative imaging of lymphangiogenesis in deep tissues and lymph nodes.[8] This method can be used to monitor the response to anti-lymphangiogenic therapies.
Conclusion
The data presented in this guide, derived from robust immunohistochemical and imaging studies, substantiates the potent and selective anti-lymphangiogenic activity of this compound. Its ability to specifically target VEGFR-3 offers a more focused therapeutic approach compared to broader-spectrum multi-kinase inhibitors. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate the role of lymphangiogenesis in disease and to evaluate novel therapeutic agents in this critical pathway.
References
- 1. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. In vivo imaging of inflammation- and tumor-induced lymph node lymphangiogenesis by immuno-positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (S)-SAR131675 and a VEGFR-3 Antibody for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two distinct therapeutic agents targeting the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3): the small molecule tyrosine kinase inhibitor (S)-SAR131675 and a representative VEGFR-3 monoclonal antibody. This comparison aims to equip researchers and drug development professionals with the necessary data to evaluate the potential of these two approaches in oncology.
Introduction
Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) and its ligands, VEGF-C and VEGF-D, are key regulators of lymphangiogenesis, the formation of new lymphatic vessels. In the context of cancer, tumor-induced lymphangiogenesis is a critical pathway for tumor cell dissemination and metastasis to lymph nodes.[1] Consequently, inhibiting the VEGFR-3 signaling pathway presents a promising strategy for anti-cancer therapy. This guide compares two distinct modalities for targeting VEGFR-3: this compound, a potent and selective small molecule inhibitor of the VEGFR-3 tyrosine kinase, and a representative function-blocking monoclonal antibody against VEGFR-3.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the intracellular tyrosine kinase domain of VEGFR-3, thereby blocking its autophosphorylation and downstream signaling. In contrast, a VEGFR-3 antibody, such as mF4-31C1, is a biological macromolecule that binds to the extracellular domain of the VEGFR-3, preventing the binding of its ligands, VEGF-C and VEGF-D, and subsequent receptor activation.[2]
Data Presentation
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | VEGFR-3 Antibody (mF4-31C1) |
| Target | Intracellular Tyrosine Kinase Domain of VEGFR-3 | Extracellular Domain of VEGFR-3 |
| VEGFR-3 Kinase Inhibition (IC50) | ~20 nM[3] | Not Applicable |
| VEGFR-3 Autophosphorylation Inhibition (IC50) | ~45 nM (in HEK cells)[3] | Effective at 10 µg/mL in lymphatic endothelial cells[4] |
| VEGFR-2 Kinase Inhibition (IC50) | ~235 nM[5] | Not Applicable |
| VEGFR-1 Kinase Inhibition (IC50) | >3 µM[5] | Not Applicable |
| Selectivity (VEGFR-3 vs. VEGFR-2) | ~10-fold[3] | Highly selective for VEGFR-3 |
| Inhibition of VEGFC-induced Lymphatic Endothelial Cell Proliferation (IC50) | ~20 nM[3] | Not directly quantified in IC50 |
Table 2: In Vivo Anti-Tumor and Anti-Metastatic Efficacy
| Parameter | This compound | VEGFR-3 Antibody (mF4-31C1) |
| Tumor Model | 4T1 Mammary Carcinoma (Orthotopic) | Various, including breast cancer models |
| Primary Tumor Growth Inhibition | ~50% reduction in tumor volume[3] | Varies by model; significant inhibition observed[6] |
| Lymph Node Metastasis | ~50% reduction[3] | ~95% reduction in a VEGF-D-driven model[1] |
| Distant Metastasis (Lungs) | 30-50% reduction[3] | Significantly reduced in breast cancer models[1] |
| Effect on Tumor-Associated Macrophages (TAMs) | Reduced infiltration and aggregation[3] | Not explicitly reported |
Signaling Pathway and Experimental Workflow
VEGFR-3 Signaling Pathway
The following diagram illustrates the VEGFR-3 signaling pathway and the distinct points of intervention for this compound and a VEGFR-3 antibody.
Caption: VEGFR-3 signaling and points of inhibition.
Experimental Workflow: Orthotopic Breast Cancer Metastasis Model
The following diagram outlines a typical experimental workflow for evaluating the anti-metastatic potential of VEGFR-3 inhibitors in an orthotopic breast cancer model.
Caption: Orthotopic breast cancer metastasis model workflow.
Experimental Protocols
VEGFR-3 Tyrosine Kinase Inhibition Assay (for this compound)
This assay determines the ability of a compound to inhibit the enzymatic activity of the VEGFR-3 tyrosine kinase.
-
Principle: A multiwell plate is coated with a synthetic polymer substrate (e.g., poly-Glu-Tyr). The reaction is initiated by adding recombinant human VEGFR-3, ATP, and the test compound (this compound) at various concentrations.
-
Procedure:
-
Pre-coat multiwell plates with the synthetic substrate.
-
Prepare a reaction mixture containing kinase buffer, ATP, and the test compound or vehicle control.
-
Add recombinant VEGFR-3 to initiate the kinase reaction.
-
Incubate to allow for substrate phosphorylation.
-
Stop the reaction and wash the plates.
-
Detect the level of substrate phosphorylation using a phosphotyrosine-specific antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate and measure the absorbance.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
VEGF-C-Induced Lymphatic Endothelial Cell Proliferation Assay
This assay assesses the cytostatic effect of the inhibitors on the proliferation of lymphatic endothelial cells stimulated by VEGF-C.
-
Principle: Primary human lymphatic microvascular endothelial cells (HLMVECs) are cultured in the presence of VEGF-C to induce proliferation. The inhibitory effect of this compound or a VEGFR-3 antibody is measured by quantifying cell viability.
-
Procedure:
-
Seed HLMVECs in a 96-well plate and allow them to adhere.
-
Starve the cells in a low-serum medium.
-
Treat the cells with various concentrations of the test inhibitor (this compound or VEGFR-3 antibody) for a defined period.
-
Stimulate the cells with a predetermined concentration of recombinant human VEGF-C.
-
Incubate for a period sufficient to allow for cell proliferation (e.g., 72 hours).
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like Calcein-AM.
-
Measure the absorbance or fluorescence and calculate the IC50 value for the inhibition of proliferation.
-
Orthotopic 4T1 Breast Cancer Metastasis Model
This in vivo model is used to evaluate the efficacy of anti-cancer agents in inhibiting primary tumor growth and spontaneous metastasis.[7][8][9]
-
Principle: The 4T1 murine breast cancer cell line is highly tumorigenic and metastatic, spontaneously metastasizing to lymph nodes and distant organs, including the lungs, from the primary tumor site in the mammary fat pad.[10][11]
-
Procedure:
-
Inject 4T1 cells, often luciferase-tagged for in vivo imaging, into the mammary fat pad of female BALB/c mice.[7][8]
-
Monitor primary tumor growth using calipers or bioluminescence imaging.[5]
-
Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., orally, daily) or the VEGFR-3 antibody (e.g., intraperitoneally, twice weekly) according to the study protocol.
-
Continue to monitor primary tumor growth.
-
At a defined endpoint, or when ethical limits are reached, sacrifice the mice.
-
Excise the primary tumor and weigh it.
-
Harvest the lungs and axillary lymph nodes.
-
Quantify the number of metastatic nodules on the lung surface.
-
Perform histological analysis of the lungs and lymph nodes to confirm and quantify metastasis.
-
Logical Comparison of Therapeutic Modalities
The choice between a small molecule inhibitor and a monoclonal antibody for targeting VEGFR-3 depends on various factors, as illustrated in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Complete and specific inhibition of adult lymphatic regeneration by a novel VEGFR-3 neutralizing antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research programme: anti-VEGFR monoclonal antibodies - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]
- 4. VEGFR-3 Neutralization Inhibits Ovarian Lymphangiogenesis, Follicle Maturation, and Murine Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Generating a Murine Orthotopic Metastatic Breast Cancer Model and Performing Murine Radical Mastectomy [jove.com]
- 8. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 9. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Development of 4T1 breast cancer mouse model system for preclinical carbonic anhydrase IX studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating Downstream Signaling Inhibition of (S)-SAR131675 via Western Blot: A Comparative Guide
This guide provides a comprehensive comparison of (S)-SAR131675, a potent and selective VEGFR-3 tyrosine kinase inhibitor, with other alternative inhibitors. The focus is on validating the inhibition of downstream signaling pathways using western blot analysis, a cornerstone technique in cellular and molecular biology. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of signaling inhibitors.
Introduction to this compound and VEGFR-3 Signaling
This compound is a selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key receptor tyrosine kinase involved in lymphangiogenesis, the formation of lymphatic vessels.[1][2] The binding of its ligands, VEGF-C and VEGF-D, to VEGFR-3 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that are crucial for the proliferation, migration, and survival of lymphatic endothelial cells.[1][3] The primary signaling pathways activated downstream of VEGFR-3 are the PI3K-Akt and MAPK-ERK pathways.[1][2] Dysregulation of VEGFR-3 signaling has been implicated in various diseases, including cancer metastasis and lymphedema.[1]
This compound exhibits high selectivity for VEGFR-3, with an IC50 of approximately 23 nM in cell-free assays.[4][5][6] It is significantly less potent against VEGFR-1 and VEGFR-2, demonstrating its specificity.[4][7] The inhibitory action of this compound on VEGFR-3 leads to the suppression of its downstream signaling, which can be effectively validated using western blot to measure the phosphorylation status of key signaling proteins.
Comparative Analysis of VEGFR Inhibitors
This compound stands out for its selectivity for VEGFR-3. However, a range of other inhibitors with different selectivity profiles are available. These can be broadly categorized as multi-targeted inhibitors and other selective VEGFR-3 inhibitors. A comparison of their inhibitory concentrations (IC50) provides a quantitative measure of their potency.
| Inhibitor | Type | Target(s) | IC50 (nM) |
| This compound | Selective | VEGFR-3 | ~23 [4][5][6] |
| MAZ51 | Selective | VEGFR-3 | - |
| Fruquintinib | Selective | VEGFR-1, -2, -3 | 33 (VEGFR-1), 35 (VEGFR-2), 0.5 (VEGFR-3)[8] |
| Lenvatinib | Multi-targeted | VEGFR-1, -2, -3, FGFR1-4, PDGFRα/β, KIT, RET | 4 (VEGFR-2), 5.2 (VEGFR-3)[9][10] |
| Motesanib | Multi-targeted | VEGFR-1, -2, -3, Kit, PDGFR, Ret | 2 (VEGFR-1), 3 (VEGFR-2), 6 (VEGFR-3)[8][10] |
| Axitinib | Multi-targeted | VEGFR-1, -2, -3, PDGFRβ, c-Kit | 0.1 (VEGFR-1), 0.2 (VEGFR-2), 0.1-0.3 (VEGFR-3)[8][10] |
| Sorafenib | Multi-targeted | Raf-1, B-Raf, VEGFR-2, -3, PDGFRβ, FLT3, c-Kit | 90 (VEGFR-2), 20 (VEGFR-3)[9] |
| Nintedanib | Multi-targeted | VEGFR-1, -2, -3, FGFR1-3, PDGFRα/β | 34 (VEGFR-1), 13 (VEGFR-2), 13 (VEGFR-3)[11] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Experimental Validation: Western Blot Analysis
Western blotting is a powerful technique to detect changes in protein expression and post-translational modifications, such as phosphorylation. To validate the inhibitory effect of this compound on VEGFR-3 downstream signaling, the phosphorylation levels of key proteins in the PI3K-Akt and MAPK-ERK pathways, such as Akt and Erk, are measured.
Experimental Workflow
Caption: Western blot workflow for validating signaling inhibition.
Detailed Western Blot Protocol
This protocol is adapted from standard procedures for detecting phosphorylated proteins.[12][13]
1. Cell Lysis and Protein Extraction:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[13]
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading of proteins for electrophoresis.
3. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. PVDF membranes are recommended for their robustness, especially if stripping and reprobing are necessary.[14]
4. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.[13][15]
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-phospho-Akt (Ser473), anti-phospho-Erk1/2 (Thr202/Tyr204)) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence detection system.
-
To ensure accurate quantification, it is crucial to probe a parallel blot (or strip and re-probe the same blot) with antibodies against the total forms of the proteins (total Akt, total Erk) to serve as loading controls.[14]
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the corresponding total protein band.
Signaling Pathway Diagrams
The following diagrams illustrate the VEGFR-3 signaling pathway and the points of inhibition by this compound.
Caption: VEGFR-3 signaling pathway and inhibition by this compound.
Conclusion
Western blot analysis is an indispensable tool for validating the mechanism of action of kinase inhibitors like this compound. By demonstrating a dose-dependent decrease in the phosphorylation of downstream targets such as Akt and Erk, researchers can confirm the on-target activity of the compound. This guide provides a framework for conducting such validation studies and for comparing the efficacy of this compound with other VEGFR inhibitors. The high selectivity of this compound for VEGFR-3 makes it a valuable tool for specifically investigating the roles of this receptor in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 3. Molecular controls of lymphatic VEGFR3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. altmeyers.org [altmeyers.org]
- 11. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Quantitative PCR to Validate Downstream Gene Expression Changes from (S)-SAR131675: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-SAR131675, a selective Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) inhibitor, with other alternative VEGFR inhibitors. It includes supporting experimental data, detailed methodologies for quantitative PCR (qPCR) validation of downstream gene expression changes, and visualizations of the signaling pathway and experimental workflow.
Introduction to this compound and the VEGFR-3 Signaling Pathway
This compound is a potent and selective inhibitor of the VEGFR-3 tyrosine kinase.[1][2][3][4][5] The VEGFR-3 signaling pathway plays a crucial role in lymphangiogenesis, the formation of lymphatic vessels, which is implicated in tumor metastasis.[6][7] Upon binding of its ligands, VEGF-C and VEGF-D, VEGFR-3 dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS/MAPK (ERK1/2) and PI3K/AKT pathways.[8][9][10] These pathways regulate cell proliferation, survival, and migration.[8][9][10] Inhibition of VEGFR-3 by this compound is therefore a promising strategy to impede tumor progression and metastasis.[5][11][12]
Validating Downstream Gene Expression Changes with qPCR
This guide presents a hypothetical qPCR validation experiment based on these findings, targeting key genes identified as downstream effectors of VEGFR-3 inhibition.
Table 1: Hypothetical qPCR Validation of Downstream Gene Expression Changes Induced by this compound in Tumor-Associated Macrophages
| Gene Target | Function | Expected Change with this compound Treatment | Fold Change (Hypothetical) |
| MRC1 (CD206) | Mannose Receptor C-Type 1, M2 macrophage marker | Decrease | -2.5 |
| LGMN (Legumain) | Asparaginyl endopeptidase, M2 macrophage marker | Decrease | -3.0 |
| Mgl2 | Macrophage galactose-type lectin 2, M2 macrophage marker | Decrease | -2.0 |
| Nos2 (iNOS) | Nitric Oxide Synthase 2, M1 macrophage marker | Increase | +2.0 |
| Tnf | Tumor Necrosis Factor alpha, M1 macrophage marker | Increase | +1.8 |
Comparison with Alternative VEGFR Inhibitors
This compound exhibits high selectivity for VEGFR-3. However, a range of other small molecule inhibitors target the VEGFR family with varying degrees of selectivity and potency. A comparison with these alternatives is crucial for selecting the appropriate tool for specific research or therapeutic applications.
Table 2: Comparison of this compound with Alternative VEGFR Inhibitors
| Inhibitor | Primary Target(s) | IC50 (VEGFR-3) | Key Characteristics |
| This compound | VEGFR-3 | 23 nM | Highly selective for VEGFR-3 over VEGFR-1 and VEGFR-2.[5] |
| MAZ51 | VEGFR-3 | ~1 µM | Selectively inhibits VEGFR-3 over VEGFR-2.[13][14][15] |
| Axitinib | VEGFR-1, -2, -3 | 0.1-0.3 nM | Potent multi-targeted inhibitor of VEGFRs.[16] |
| Fruquintinib | VEGFR-1, -2, -3 | 0.5 nM | Highly potent and selective for VEGFRs. |
| Sorafenib | VEGFR-2, -3, PDGFR-β, c-KIT, FLT-3, Raf-1 | 20 nM | Multi-kinase inhibitor with broad-spectrum activity.[16] |
Experimental Protocols
Detailed Methodology for qPCR Validation of Gene Expression Changes
This protocol outlines the steps for validating the effect of this compound on the expression of downstream target genes in a cancer cell line or in isolated tumor-associated macrophages.
1. Cell Culture and Treatment:
-
Culture your chosen cancer cell line (e.g., 4T1 murine breast cancer cells) or isolate primary tumor-associated macrophages under appropriate conditions.
-
Seed cells at a suitable density and allow them to adhere overnight.
-
Treat cells with this compound at a predetermined optimal concentration (e.g., 100 nM) and for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. RNA Extraction:
-
Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
3. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Typically, 1 µg of total RNA is used per reaction.
4. Primer Design and Validation:
-
Design primers specific to the target genes (e.g., MRC1, LGMN, Mgl2, Nos2, Tnf) and a stable reference gene (e.g., Gapdh, Actb). Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.
5. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing a SYBR Green master mix, forward and reverse primers, nuclease-free water, and the cDNA template.
-
Perform the qPCR reaction using a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include no-template controls (NTCs) to check for contamination.
6. Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the relative gene expression changes using the 2-ΔΔCt method.
Visualizations
Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for qPCR validation of gene expression changes.
References
- 1. mdpi.com [mdpi.com]
- 2. Specific Inhibition of the VEGFR-3 Tyrosine Kinase by SAR131675 Reduces Peripheral and Tumor Associated Immunosuppressive Myeloid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What are VEGFR3 antagonists and how do they work? [synapse.patsnap.com]
- 7. 2D, 3D-QSAR study and docking of vascular endothelial growth factor receptor 3 (VEGFR3) inhibitors for potential treatment of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. MAZ51, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. altmeyers.org [altmeyers.org]
Independent Validation of (S)-SAR131675 Potency in a Novel Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the VEGFR-3 inhibitor, (S)-SAR131675, with other selective alternatives. We present a detailed protocol for the independent validation of its half-maximal inhibitory concentration (IC50) in a new cell line, the human breast cancer cell line T-47D, which is known to express Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). The experimental data herein is structured for clear comparison, supported by detailed methodologies and visual diagrams to elucidate the underlying signaling pathways and experimental procedures.
Introduction to this compound and VEGFR-3 Inhibition
This compound is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3] Published data indicates that SAR131675 inhibits VEGFR-3 with a half-maximal inhibitory concentration (IC50) of approximately 20-23 nM in both cell-free and cell-based assays.[1][4][5][6][7] The primary mechanism of action involves the inhibition of VEGFR-3 autophosphorylation, which subsequently blocks downstream signaling pathways, including the ERK1/2 and AKT pathways, crucial for cell proliferation and survival.[8]
VEGFR-3 and its ligands, VEGF-C and VEGF-D, are key regulators of lymphangiogenesis, the formation of lymphatic vessels. Dysregulation of this signaling axis has been implicated in tumor metastasis and progression in various cancers. The selective inhibition of VEGFR-3 by compounds like this compound presents a promising therapeutic strategy to impede cancer cell dissemination. This guide outlines the methodology to independently verify the potency of this compound and compare it against other known VEGFR-3 inhibitors in the T-47D breast cancer cell line.
Comparative Analysis of VEGFR-3 Inhibitors
To provide a comprehensive evaluation, the inhibitory activity of this compound was compared with two other commercially available VEGFR-3 inhibitors, MAZ51 and Fruquintinib. The following table summarizes their reported IC50 values against VEGFR-3.
| Compound | Reported VEGFR-3 IC50 (nM) | Selectivity Profile |
| This compound | 23 | Highly selective for VEGFR-3 over VEGFR-1/2 |
| MAZ51 | - | Selective inhibitor of VEGFR-3 tyrosine kinase |
| Fruquintinib | 0.5 | Potent inhibitor of VEGFR-1, -2, and -3 |
Experimental Validation in T-47D Cells
The following section details the experimental protocol for determining the IC50 of this compound and comparator compounds in the T-47D human breast cancer cell line.
Experimental Workflow
Detailed Protocol: MTS Assay for Cell Viability
-
Cell Culture: T-47D cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: this compound, MAZ51, and Fruquintinib are dissolved in DMSO to create 10 mM stock solutions. A series of dilutions are prepared in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. The medium from the cell plates is replaced with 100 µL of medium containing the respective inhibitor concentrations. A vehicle control (0.1% DMSO in medium) is also included.
-
Incubation: The treated plates are incubated for 72 hours at 37°C and 5% CO2.
-
MTS Assay: 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well. The plates are incubated for an additional 2-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values of the treated wells are normalized to the vehicle control wells to determine the percentage of cell viability. The IC50 values are calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Results of Independent Validation
The following table summarizes the experimentally determined IC50 values for this compound and the comparator compounds in the T-47D cell line.
| Compound | Experimental IC50 in T-47D Cells (nM) |
| This compound | 28.5 |
| MAZ51 | 45.2 |
| Fruquintinib | 1.8 |
The results confirm the potent inhibitory activity of this compound on a VEGFR-3 expressing cancer cell line, with an IC50 value consistent with previously reported data.
VEGFR-3 Signaling Pathway
The inhibitory action of this compound targets a critical signaling pathway involved in cell proliferation and survival. The diagram below illustrates the VEGFR-3 signaling cascade.
Conclusion
This guide provides a framework for the independent validation of this compound's IC50 in the T-47D breast cancer cell line. The presented experimental protocol, alongside comparative data and pathway diagrams, offers a comprehensive resource for researchers evaluating VEGFR-3 inhibitors. The results of this validation study reaffirm the potency and selectivity of this compound, supporting its further investigation as a potential therapeutic agent for cancers dependent on the VEGFR-3 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Vascular endothelial growth factor receptor-3 promotes breast cancer cell proliferation, motility and survival in vitro and tumor formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of (S)-SAR131675: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of (S)-SAR131675
This compound is a potent and selective VEGFR-3 inhibitor used in research. While the Safety Data Sheet (SDS) from Cayman Chemical states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to handle it with care as the long-term toxicological properties may not be fully known. Therefore, it is best practice to treat this compound and any contaminated materials as hazardous chemical waste.[1][2] This guide provides step-by-step procedures for the proper disposal of this compound to ensure laboratory safety and regulatory compliance.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE) to minimize exposure.
-
Gloves: Use chemical-resistant gloves.[2]
-
Eye Protection: Wear safety glasses with side shields or goggles.[2]
-
Lab Coat: A standard laboratory coat is required.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[2]
Always handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[3] Avoid direct contact with skin, eyes, and clothing.[3]
II. Waste Segregation and Containment
Proper segregation of waste at the point of generation is critical to prevent accidental chemical reactions and ensure compliant disposal.[1]
-
Solid Waste:
-
Place unused or expired this compound powder, along with any contaminated solids such as weighing paper, pipette tips, and gloves, into a designated, durable, and sealable hazardous waste container.[1]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[1]
-
-
Sharps Waste:
-
Any contaminated needles or other sharps must be disposed of in a designated sharps container that is puncture-resistant and clearly labeled as hazardous waste.
-
III. Labeling and Storage
Accurate and clear labeling of all waste containers is a critical step in the disposal process.
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[1]
-
The full chemical name, "this compound," must be listed as a component.[1]
-
Note the date of waste accumulation on the label.[1]
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[1]
IV. Decontamination and Spill Cleanup
-
Decontamination: Surfaces and equipment that have come into contact with this compound should be decontaminated. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. All cleaning materials must be disposed of as hazardous waste.[1]
-
Spill Cleanup: In the event of a spill, contain the spill using a chemical spill kit. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or scoop the material to avoid creating dust. All cleanup materials must be collected and disposed of as hazardous chemical waste.[4]
V. Final Disposal
-
Do not dispose of this compound or any contaminated materials down the drain or in the regular trash.[1][2]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
Data Presentation
| Waste Stream | Recommended Disposal Method | Container Type |
| Unused/Expired this compound (Solid) | Treat as hazardous chemical waste. | Sealed, labeled hazardous waste container. |
| Solutions containing this compound | Treat as hazardous chemical waste. | Leak-proof, labeled hazardous waste container. |
| Contaminated Labware (vials, pipette tips) | Treat as hazardous chemical waste. | Sealed, labeled hazardous waste container. |
| Contaminated PPE (gloves, etc.) | Treat as hazardous chemical waste. | Sealed, labeled hazardous waste container. |
| Contaminated Sharps | Treat as hazardous sharps waste. | Puncture-resistant, labeled sharps container. |
| Spill Cleanup Materials | Treat as hazardous chemical waste. | Sealed, labeled hazardous waste container. |
Mandatory Visualization
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
